Product packaging for 1,4-Pentadien-3-ol(Cat. No.:CAS No. 922-65-6)

1,4-Pentadien-3-ol

Cat. No.: B123337
CAS No.: 922-65-6
M. Wt: 84.12 g/mol
InChI Key: ICMWSAALRSINTC-UHFFFAOYSA-N
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Description

1,4-Pentadien-3-ol is a chemical compound of significant interest in organic and medicinal chemistry research, primarily as a synthetic intermediate. Its core structure serves as a foundational building block for synthesizing more complex molecules, particularly 1,4-pentadien-3-one derivatives. These derivatives are a prominent scaffold in agrochemical and pharmaceutical discovery, extensively studied for their potent biological activities derived from natural product precursors . Research has demonstrated that 1,4-pentadien-3-one derivatives exhibit remarkable antimicrobial properties against various phytopathogens, including Xanthomonas oryzae and Ralstonia solanacearum . Furthermore, these derivatives show excellent antiviral activities against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) , as well as broad-spectrum antifungal efficacy against pathogens such as Sclerotinia sclerotiorum and Phomopsis sp. . The action mechanism of these bioactive derivatives often involves disrupting cellular membranes, increasing permeability, and causing leakage of cellular contents, leading to the inhibition of microbial growth . As a precursor to these active molecules, this compound provides researchers with a versatile starting point for developing novel compounds with potential applications in developing agricultural protectants and exploring new chemotherapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B123337 1,4-Pentadien-3-ol CAS No. 922-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

penta-1,4-dien-3-ol
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InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2
Source PubChem
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InChI Key

ICMWSAALRSINTC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID00238922
Record name Penta-1,4-dien-3-ol
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Molecular Weight

84.12 g/mol
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Physical Description

Clear liquid; [MSDSonline]
Record name 1,4-Pentadien-3-ol
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CAS No.

922-65-6
Record name 1,4-Pentadien-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,4-pentadien-3-ol (also known as divinylcarbinol). This simple yet reactive molecule serves as a valuable building block in organic synthesis. This document collates and presents its structural parameters, spectroscopic signature, and a detailed experimental protocol for its synthesis, catering to the needs of researchers in academia and the pharmaceutical industry.

Chemical Structure and Bonding

This compound, with the chemical formula C₅H₈O, is an unsaturated alcohol featuring a five-carbon chain with two terminal double bonds and a hydroxyl group at the central carbon.[1][2] Its IUPAC name is penta-1,4-dien-3-ol.[3] The presence of both alkene and alcohol functional groups dictates its chemical reactivity and complex conformational landscape.[4]

Molecular Structure

The core of this compound consists of a central sp³-hybridized carbon atom (C3) bonded to a hydroxyl group and two vinyl groups (-CH=CH₂). The vinyl groups contain sp²-hybridized carbon atoms. This arrangement allows for multiple possible conformations due to the rotation around the C-C and C-O single bonds.

dot```dot graph "1_4_pentadien_3_ol" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C2 [label="C", pos="1,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C3 [label="C", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C4 [label="C", pos="3,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C5 [label="C", pos="4,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O [label="O", pos="2.5,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; H1 [label="H", pos="-0.5,1.5!"]; H2 [label="H", pos="0.5,1.5!"]; H3 [label="H", pos="1,-0.1!"]; H4 [label="H", pos="1.5,-0.5!"]; H5 [label="H", pos="3,-0.1!"]; H6 [label="H", pos="3.5,1.5!"]; H7 [label="H", pos="4.5,1.5!"]; H_O [label="H", pos="3,-1.3!"];

// Bonds C1 -- C2 [len=1.34]; C2 -- C3 [len=1.52]; C3 -- C4 [len=1.52]; C4 -- C5 [len=1.34]; C3 -- O [len=1.43]; C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C4 -- H5; C5 -- H6; C5 -- H7; O -- H_O;

// Double bonds C1 -- C2 [style=bold, color="#34A853"]; C4 -- C5 [style=bold, color="#34A853"]; }

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9ddd2HH-2, H-4
~5.3dt2HH-1a, H-5a (trans to C-H)
~5.1dt2HH-1b, H-5b (cis to C-H)
~4.3m1HH-3
~2.0d1HOH

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140C-2, C-4
~115C-1, C-5
~75C-3

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the hydroxyl and alkene functional groups.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000Medium=C-H stretch (alkene)
1645MediumC=C stretch (alkene)
1100-1000StrongC-O stretch (secondary alcohol)
990, 920Strong=C-H bend (alkene out-of-plane)

2.2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityPossible Fragment Ion
84Moderate[M]⁺ (Molecular ion)
67High[M - OH]⁺
57High[M - C₂H₃]⁺ (loss of vinyl)
55High[C₄H₇]⁺
41High[C₃H₅]⁺ (allyl cation)
27High[C₂H₃]⁺ (vinyl cation)

dot

Fragmentation_Pathway M [C5H8O]⁺˙ m/z = 84 M_minus_OH [C5H7]⁺ m/z = 67 M->M_minus_OH - OH M_minus_C2H3 [C3H5O]⁺ m/z = 57 M->M_minus_C2H3 - C2H3 C4H7 [C4H7]⁺ m/z = 55 M_minus_OH->C4H7 - H2 C3H5 [C3H5]⁺ m/z = 41 M_minus_OH->C3H5 - C2H2 M_minus_C2H3->C3H5 - H2O C4H7->C3H5 - CH2 C2H3 [C2H3]⁺ m/z = 27

Figure 3: A possible fragmentation pathway for this compound.

Conclusion

This compound is a versatile molecule with a well-defined structure and predictable spectroscopic characteristics. This guide provides essential technical information, including a detailed synthesis protocol and tabulated data, to aid researchers in its use as a synthetic intermediate. The understanding of its bonding and reactivity is crucial for its application in the development of new chemical entities and pharmaceuticals.

References

An In-depth Technical Guide to 1,4-Pentadien-3-ol (CAS: 922-65-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-ol, also known as divinylcarbinol, is a versatile unsaturated alcohol with the chemical formula C₅H₈O. Its unique structure, featuring a central hydroxyl group flanked by two vinyl groups, imparts significant reactivity, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, and key synthetic applications. Furthermore, it delves into the biological activities of its derivatives, particularly the 1,4-pentadien-3-one scaffold, and explores their mechanisms of action, offering insights for drug discovery and development. Detailed experimental protocols for its synthesis and key reactions are also presented.

Core Properties of this compound

This section summarizes the fundamental physical and chemical properties of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are compiled in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [1][2]
CAS Number 922-65-6[1][2]
Appearance Colorless to pale yellow liquid[3]
Odor Mild, characteristic[3]
Density 0.865 g/mL at 25 °C[4]
Boiling Point 115-116 °C[4]
Refractive Index (n20/D) 1.445[4]
Flash Point 32 °C (89.6 °F) - closed cup[4]
Solubility Soluble in water to some extent[3]
Stability Often stabilized with hydroquinone (e.g., 0.4%)[4]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

SpectroscopyKey Features and Interpretation
¹H NMR The proton NMR spectrum provides characteristic signals for the vinyl and carbinol protons. The chemical shifts and coupling constants are crucial for confirming the structure.
¹³C NMR The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule, including the two sp² carbons of the vinyl groups and the sp³ carbon bearing the hydroxyl group.[5]
Infrared (IR) The IR spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. Strong peaks around 1640 cm⁻¹ correspond to the C=C stretching of the vinyl groups.
Mass Spectrometry (MS) The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.[6]

Synthesis and Reactivity

This compound is a key intermediate in a variety of organic transformations, most notably the Nazarov cyclization.

Synthesis of this compound via Grignard Reaction

A common and effective method for the laboratory synthesis of this compound involves the reaction of a vinyl Grignard reagent with an appropriate carbonyl compound.

Experimental Protocol: Grignard Synthesis

  • Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, magnesium turnings are placed. The flask is flushed with dry nitrogen. A solution of vinyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Acrolein: The freshly prepared vinyl Grignard reagent is cooled in an ice bath. A solution of acrolein in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Logical Relationship of Grignard Synthesis

G Grignard Synthesis of this compound A Vinyl Bromide + Mg B Vinyl Grignard Reagent A->B in THF D Addition Reaction B->D C Acrolein C->D E Intermediate Alkoxide D->E F Aqueous Work-up (NH4Cl) E->F G This compound F->G Protonation

Caption: Workflow for the synthesis of this compound.

Nazarov Cyclization

This compound is a classic substrate for the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones. The reaction proceeds through a pentadienyl cation intermediate.[7]

Experimental Protocol: Nazarov Cyclization

  • Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask under a nitrogen atmosphere.

  • Acid Catalyst: A Lewis acid or a protic acid (e.g., ferric chloride, boron trifluoride etherate, or a mixture of phosphoric and formic acids) is added to the solution at a controlled temperature, often at 0 °C or room temperature.[8]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford the corresponding cyclopentenone.

Mechanism of the Nazarov Cyclization

G Nazarov Cyclization Mechanism A This compound B Pentadienyl Cation A->B Acid Catalyst C 4π-Electrocyclization (Conrotatory) B->C D Oxyallyl Cation C->D E Proton Elimination D->E F Cyclopentenone E->F

Caption: Key steps in the Nazarov cyclization of this compound.

Biological Activities and Drug Development Potential of Derivatives

While this compound itself is primarily a synthetic intermediate, its oxidized counterpart, 1,4-pentadien-3-one, is a core scaffold in a variety of biologically active compounds, drawing inspiration from the natural product curcumin.[9][10]

Anticancer Activity

Derivatives of 1,4-pentadien-3-one have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12]

Mechanism of Action: Studies on related diarylheptanoid-like compounds have shown that their anticancer effects can be mediated through the modulation of key signaling pathways. For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[13]

Signaling Pathway: PI3K/Akt and ERK1/2 Modulation

G Anticancer Signaling Pathway cluster_0 1,4-Pentadien-3-one Derivative A Derivative PI3K PI3K A->PI3K MEK MEK A->MEK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition ERK ERK1/2 MEK->ERK ERK->Apoptosis Induction

Caption: Modulation of PI3K/Akt and ERK1/2 pathways by a 1,4-pentadien-3-one derivative.

Antibacterial and Antiviral Activities

Numerous studies have reported the synthesis and evaluation of 1,4-pentadien-3-one derivatives as potent antibacterial and antiviral agents.[9][14][15]

Mechanism of Action:

  • Antibacterial: The mode of action for some derivatives involves the disruption of the bacterial cell membrane, leading to cell lysis. This has been observed through techniques like scanning electron microscopy (SEM).[1][3]

  • Antiviral: The antiviral mechanism of certain derivatives against viruses like the tobacco mosaic virus (TMV) has been linked to their ability to bind to the viral coat protein, thereby inhibiting viral replication.[16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,4-pentadien-3-one derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is then calculated as a percentage of the control (untreated) cells.

Conclusion

This compound is a valuable and reactive molecule with significant applications in organic synthesis. Its derivatives, particularly those based on the 1,4-pentadien-3-one scaffold, have emerged as a promising class of compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties. Further investigation into the mechanisms of action of these derivatives and the optimization of their structures could lead to the development of novel therapeutic agents. This guide provides a foundational understanding of the properties, synthesis, and biological potential of this compound and its derivatives for professionals in the fields of chemical and pharmaceutical research.

References

Spectroscopic Profile of 1,4-Pentadien-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-pentadien-3-ol, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The spectroscopic data provides a detailed fingerprint of the molecular structure of this compound, confirming the presence of key functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the different types of protons and their neighboring environments. The spectrum for this compound was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
5.95 - 5.80m=CH-
5.30 - 5.10m=CH₂
4.60 - 4.50mCH-OH
2.10 (broad)s-OH

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) (ppm)Assignment
138.5=CH-
115.0=CH₂
72.0CH-OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound was obtained from a neat liquid sample.

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretch (alcohol)
3080Medium=C-H stretch (alkene)
1645MediumC=C stretch (alkene)
1420MediumC-H bend (alkene)
1010StrongC-O stretch (alcohol)
990, 920Strong=C-H bend (alkene, out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound was obtained by electron ionization (EI).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment
8425[M]⁺ (Molecular Ion)
83100[M-H]⁺
5785[M-C₂H₃]⁺
5580[M-CHO]⁺
4175[C₃H₅]⁺
3960[C₃H₃]⁺
2950[C₂H₅]⁺
2790[C₂H₃]⁺

Experimental Protocols

The following sections describe the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 512-2048 scans.

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a diamond ATR accessory.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Data Format: Transmittance or Absorbance.

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The volatile sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system.

Instrumentation: A GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).

GC Parameters:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Parameters (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 20 - 200.

  • Scan Speed: Normal.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural features of this compound they help to identify.

Spectroscopic_Data_Correlation cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule CH2=CH-CH(OH)-CH=CH2 NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity, Proton Environments) NMR->Connectivity Elucidates IR IR Spectroscopy Functional_Groups Functional Groups (-OH, C=C) IR->Functional_Groups Identifies MS Mass Spectrometry Molecular_Formula Molecular Weight & Formula (C₅H₈O, MW=84.12) MS->Molecular_Formula Determines Fragmentation Fragmentation Pattern MS->Fragmentation Reveals Connectivity->Molecule Functional_Groups->Molecule Molecular_Formula->Molecule Fragmentation->Molecule

Caption: Correlation of spectroscopic techniques with structural information for this compound.

An In-depth Technical Guide to the Synthesis of 1,4-Pentadien-3-ol from Acrolein and Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-pentadien-3-ol, a valuable building block in organic synthesis, through the Grignard reaction of acrolein with vinylmagnesium bromide. This document details the experimental protocol, reaction mechanism, and key quantitative data associated with this transformation.

Introduction

This compound, also known as divinylcarbinol, is a key intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both a secondary alcohol and two terminal double bonds, allows for a wide range of subsequent chemical modifications. The Grignard reaction, a robust and versatile method for forming carbon-carbon bonds, provides an efficient route to this dienol starting from commercially available acrolein and vinylmagnesium bromide. This guide will describe the necessary procedures and expected outcomes for this synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the nucleophilic addition of the vinyl Grignard reagent to the carbonyl carbon of acrolein. The reaction is a classic example of a 1,2-addition to an α,β-unsaturated aldehyde.

Reaction Scheme:

The reaction mechanism involves the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent on the electrophilic carbonyl carbon of acrolein. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is based on analogous reactions and may vary depending on specific experimental conditions.

ParameterValueReference
Reactants
Acrolein (C₃H₄O)Molar Mass: 56.06 g/mol
Vinylmagnesium BromideTypically used as a 1.0 M solution in THF
Product
This compound (C₅H₈O)Molar Mass: 84.12 g/mol
Boiling Point: 115-116 °C
Density: 0.865 g/mL at 25 °C
Refractive Index (n20/D): 1.445
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Reaction Temperature0 °C to room temperatureGeneral Grignard reaction protocols
Work-upSaturated aqueous ammonium chloride solutionGeneral Grignard reaction protocols
Yield
Theoretical YieldDependent on the limiting reagent
Expected Actual Yield~65%Based on analogous reaction of acrolein with amylmagnesium bromide[1]

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Grignard reactions with aldehydes. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

4.1. Materials

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Acrolein (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath

4.2. Procedure

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Grignard Reagent: The flask is charged with the desired amount of vinylmagnesium bromide solution via syringe. The solution is cooled to 0 °C using an ice bath.

  • Addition of Acrolein: A solution of freshly distilled acrolein in anhydrous THF is prepared in the dropping funnel. This solution is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

5.1. Reaction Workflow

Synthesis_Workflow Synthesis of this compound: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble and flame-dry glassware under N2 B Charge flask with Vinylmagnesium Bromide in THF A->B C Cool to 0°C B->C E Dropwise addition of Acrolein solution C->E Maintain T < 10°C D Prepare Acrolein solution in THF D->E F Stir at room temperature E->F G Quench with sat. NH4Cl (aq) F->G H Extract with Diethyl Ether G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter and concentrate J->K L Purify by vacuum distillation K->L M M L->M Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Reaction Mechanism: Nucleophilic Addition reagents Acrolein + Vinylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Acidic Work-up (H3O+) intermediate->workup Protonation product This compound workup->product

Caption: Simplified mechanism of the Grignard reaction.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Divinylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylcarbinol, systematically known as penta-1,4-dien-3-ol, is a versatile achiral secondary alcohol that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a hydroxyl group flanked by two vinyl groups, presents a platform for a variety of chemical transformations. The presence of two prochiral, enantiotopic vinyl groups makes it an exemplary substrate for asymmetric synthesis, allowing for the generation of chiral molecules with high enantiomeric purity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of divinylcarbinol, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior.

Physical Properties

Divinylcarbinol is a clear, colorless liquid at room temperature.[3][4] It is slightly soluble in water but miscible with common organic solvents.[4] A summary of its key physical and chemical identifiers is presented below.

PropertyValueReference(s)
IUPAC Name penta-1,4-dien-3-ol[5][6]
Common Name Divinylcarbinol[3][7]
CAS Number 922-65-6[3][5][8][9]
Chemical Formula C₅H₈O[3][5][8][9]
Molecular Weight 84.12 g/mol [6][8][10][11]
Appearance Clear colorless liquid[3][7]
Density 0.865 g/mL at 25 °C[3][10]
Boiling Point 115-116 °C at 760 mmHg[3][9][10]
Melting Point 188.41 K (-84.74 °C) (calculated)[10]
Flash Point 30 °C (86 °F)[7][9]
Refractive Index (n²⁰/D) 1.445[3][7][10]
Solubility Slightly soluble in water; miscible with common organic solvents.[4]

Chemical Properties and Reactivity

The chemical reactivity of divinylcarbinol is dominated by the presence of the two vinyl groups and the secondary alcohol. It is an achiral molecule possessing a mirror plane, but its two vinyl groups are enantiotopic.[1][2] This structural feature is pivotal, as it allows for desymmetrization through stereoselective reactions, yielding chiral products from an achiral starting material.

The most notable reaction of divinylcarbinol is the Sharpless asymmetric epoxidation . This reaction combines an initial asymmetric synthesis with a subsequent kinetic resolution to produce epoxy alcohols with exceptionally high levels of enantiomeric purity. The process involves the selective epoxidation of one of the two vinyl groups. The initial reaction, directed by a chiral catalyst, favors the formation of one enantiomer of the mono-epoxide.[1][2] As the reaction progresses, the catalyst selectively epoxidizes the unreacted vinyl group of the minor enantiomer at a much faster rate than the major enantiomer. This kinetic resolution effectively removes the minor enantiomer from the mixture by converting it to a bis-epoxide, thereby enriching the enantiomeric excess (ee) of the desired mono-epoxide product to >99%.[2]

Divinylcarbinol and its derivatives are also utilized in other significant organic transformations, including asymmetric dihydroxylation reactions and as precursors in the total synthesis of complex natural products.

Spectral Data

The following tables summarize the characteristic spectral data for divinylcarbinol.

¹H and ¹³C NMR Spectroscopy [9]

¹H NMR ¹³C NMR
Assignment Chemical Shift (ppm)
H-3 (-CHOH)~4.3
H-2, H-4 (=CH-)~5.8-6.0
H-1, H-5 (=CH₂)~5.1-5.3
-OHVariable

Note: Specific peak multiplicities and coupling constants can be found in spectral databases. The data presented are approximate shifts.

Infrared (IR) Spectroscopy [5][7]

Vibrational Mode Frequency (cm⁻¹)
O-H stretch (alcohol)~3300-3400 (broad)
C-H stretch (sp²)~3080-3010
C=C stretch (alkene)~1645
C-O stretch (alcohol)~1050

Mass Spectrometry (MS) [5]

m/z Relative Intensity Assignment
84Moderate[M]⁺ (Molecular Ion)
83High[M-H]⁺
55High[M-CHO]⁺ or [C₄H₇]⁺
29High[CHO]⁺ or [C₂H₅]⁺

Experimental Protocols: Sharpless Asymmetric Epoxidation

The following is a detailed methodology for the Sharpless asymmetric epoxidation of divinylcarbinol, adapted from Organic Syntheses.[1]

Materials and Equipment:

  • Round bottom flask, oven-dried

  • Magnetic stir bar

  • Septa

  • Schlenk line with nitrogen

  • Cannula

  • Ice/salt bath

  • Freezer (-20 °C)

  • Divinylcarbinol (1.00 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Powdered 4 Å molecular sieves

  • (+)-Diisopropyl L-tartrate (DIPT) (0.18 equiv.)

  • Titanium tetraisopropoxide (Ti(Oi-Pr)₄) (0.16 equiv.)

  • Cumene hydroperoxide solution (80 wt%) (2.00 equiv.)

  • Acetone

  • Citric acid solution in water

  • Celite

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • Setup: An oven-dried 1-L single-necked round bottom flask containing a magnetic stir bar and 10.0 g of powdered 4 Å molecular sieves is sealed with a rubber septum and cooled to room temperature under high vacuum before being filled with nitrogen.

  • Solvent Addition: 240 mL of anhydrous dichloromethane is transferred to the reaction flask via cannula.

  • Cooling: The resulting white suspension is cooled in an ice/salt bath to an internal temperature of -15 °C to -16 °C.

  • Reagent Addition: While stirring (300 rpm), (+)-diisopropyl L-tartrate (0.18 equiv.) is added, followed by freshly distilled titanium tetraisopropoxide (0.16 equiv.). The mixture is stirred for 15 minutes.

  • Oxidant Addition: A solution of cumene hydroperoxide (2.00 equiv.) is added dropwise over 5 minutes. The mixture is stirred for an additional 15 minutes.

  • Substrate Addition: Neat divinylcarbinol (1.00 equiv.) is added over 3 minutes, causing the colorless suspension to turn deep orange.

  • Reaction: The flask is sealed and placed in a -20 °C freezer for 5 days.

  • Workup: After 5 days, the flask is removed from the freezer. Acetone (200 mL) and a solution of citric acid in water are added. The mixture is stirred for 1 hour while warming to room temperature.

  • Filtration: The reaction mixture is filtered over Celite into a 2-L round bottom flask.

  • Purification: The filtrate is concentrated by rotary evaporation. The crude product is then purified by short-path distillation under vacuum to yield the pure epoxy alcohol.

Mandatory Visualizations

Sharpless_Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_workup Workup & Purification prep_flask 1. Oven-dry flask with molecular sieves cool_flask 2. Cool under N₂ prep_flask->cool_flask add_dcm 3. Add anhydrous DCM cool_flask->add_dcm cool_bath 4. Cool to -15 °C add_dcm->cool_bath add_reagents 5. Add (+)-DIPT and Ti(Oi-Pr)₄ cool_bath->add_reagents add_oxidant 6. Add Cumene Hydroperoxide add_reagents->add_oxidant add_substrate 7. Add Divinylcarbinol add_oxidant->add_substrate incubate 8. Store at -20 °C for 5 days add_substrate->incubate quench 9. Quench with Acetone & Citric Acid incubate->quench filter 10. Filter over Celite quench->filter concentrate 11. Concentrate via Rotary Evaporation filter->concentrate distill 12. Purify by Short-Path Distillation concentrate->distill product Pure Epoxy Alcohol distill->product

Caption: Experimental workflow for the Sharpless asymmetric epoxidation of divinylcarbinol.

Kinetic_Resolution_Mechanism cluster_main Sharpless Asymmetric Epoxidation of Divinylcarbinol cluster_products Initial Epoxidation (Desymmetrization) DVC Divinylcarbinol (Achiral) Catalyst Ti(Oi-Pr)₄ / (+)-DIPT Cumene Hydroperoxide Major Major Enantiomer (R,S)-Epoxide Catalyst->Major k_fast Minor Minor Enantiomer (S,R)-Epoxide Catalyst->Minor k_slow BisEpoxide Bis-epoxide (from minor enantiomer) EnrichedProduct Enriched (R,S)-Epoxide (>99% ee) Major->EnrichedProduct Remains Minor->Catalyst k_very_fast

Caption: Desymmetrization and kinetic resolution in the Sharpless epoxidation of divinylcarbinol.

Safety Information

Divinylcarbinol is a flammable liquid and vapor.[6][10] It is harmful if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood, and sources of ignition should be avoided. Commercial preparations are often stabilized with hydroquinone.[10]

Conclusion

Divinylcarbinol (penta-1,4-dien-3-ol) is a fundamentally important C5 building block in synthetic organic chemistry. Its value is derived from its unique symmetrical, yet prochiral, structure which enables powerful asymmetric transformations like the Sharpless epoxidation. The detailed physical, chemical, and spectral data, along with established experimental protocols, underscore its utility for researchers and professionals in the field of chemical synthesis and drug development, facilitating the creation of complex chiral molecules from a simple, achiral precursor.

References

Stability and Storage of 1,4-Pentadien-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentadien-3-ol, also known as divinyl carbinol, is a versatile bifunctional molecule featuring a secondary alcohol and two terminal vinyl groups. Its unique structure makes it a valuable building block in organic synthesis, particularly in the production of polymers, resins, and complex organic molecules such as pharmaceuticals and agrochemicals.[1] The presence of reactive double bonds, however, makes this compound susceptible to degradation, primarily through polymerization. This guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and methodologies for assessing its purity and degradation.

Chemical Stability

The stability of this compound is influenced by several factors, including temperature, light, and the presence of oxygen and incompatible materials. While stable under recommended storage conditions, its vinyl groups are prone to free-radical polymerization.[2] To counteract this, commercial preparations of this compound are typically supplied with a stabilizer.

Inhibition of Polymerization

The most common stabilizer for this compound and other vinyl monomers is hydroquinone.[3][4] Hydroquinone is a highly effective antioxidant that inhibits free-radical polymerization. The inhibition mechanism involves the reaction of hydroquinone with peroxy-free radicals, which are formed when oxygen reacts with free radicals in the monomer solution. This reaction forms stable compounds, effectively terminating the polymerization chain reaction.[5] Therefore, the presence of a small amount of oxygen can be beneficial for the inhibitory action of hydroquinone.

Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, contact with the following should be avoided:

  • Strong oxidizing agents: These can initiate polymerization and may lead to vigorous reactions.

  • Strong bases: May catalyze other degradation reactions.[5]

  • Heat, flames, and sparks: this compound is a flammable liquid with a flashpoint of approximately 30°C.[5][6] Elevated temperatures can also accelerate polymerization.

  • Sources of ignition: Vapors can form explosive mixtures with air.[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the quality and stability of this compound. The following conditions are recommended by various suppliers.

Quantitative Data on Storage and Stability
ParameterRecommended ConditionRationale
Storage Temperature 2-8°C[5][7][8]To minimize the rate of potential degradation reactions and polymerization.
Atmosphere Inert atmosphere (e.g., nitrogen, argon)[7]To prevent oxidation and the formation of peroxides which can initiate polymerization.
Light Exposure Store in a dark place[7]To prevent photochemical reactions that could initiate polymerization.
Container Tightly sealed containersTo prevent contamination and evaporation. Containers should be kept upright to prevent leakage.
Stabilizer Typically contains 0.2% to 0.8% hydroquinone[3][4]To inhibit free-radical polymerization.

Experimental Protocols: Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and specifically measure the concentration of the active ingredient without interference from its degradation products, impurities, or other components in the sample.[9] The development of a SIAM for this compound is crucial for determining its shelf-life and understanding its degradation pathways.

Forced Degradation Studies

The first step in developing a SIAM is to perform forced degradation (stress testing) studies. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.

Objective: To generate a sample containing this compound and its potential degradation products to be used for method development and validation. A degradation of 5-20% is typically targeted.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period.

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 70°C) in an oven.

  • Photostability: Expose a solution of this compound to UV light.

Analytical Method Development and Validation

Method of Choice: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for the analysis of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection can also be employed.

Protocol:

  • Chromatographic Conditions Development:

    • Select a suitable GC column (e.g., a polar capillary column for GC).

    • Optimize the temperature program (for GC) or mobile phase composition (for HPLC) to achieve good resolution between the peak for this compound and any peaks corresponding to degradation products.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze the stressed samples to demonstrate that the method can distinguish this compound from its degradation products.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and analyze them to demonstrate a linear relationship between concentration and response.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or a mixture of its degradation products.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., temperature, flow rate) on the results.

Visualizations

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors Heat Heat/Sparks Degradation Degradation (Polymerization, Oxidation) Heat->Degradation Light UV Light Light->Degradation Oxygen Oxygen (initiator) Oxygen->Degradation Oxidants Strong Oxidizing Agents Oxidants->Degradation Bases Strong Bases Bases->Degradation Storage Refrigerated Storage (2-8°C) PDIOL This compound Storage->PDIOL preserves Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->PDIOL preserves Darkness Storage in Dark Darkness->PDIOL preserves Stabilizer Hydroquinone Stabilizer->PDIOL inhibits degradation of PDIOL->Degradation

Caption: Factors influencing the stability of this compound.

experimental_workflow start Start: this compound Sample forced_degradation Forced Degradation (Stress Testing) - Acid - Base - Oxidation - Heat - Light start->forced_degradation stressed_sample Stressed Sample (Mixture of compound and degradants) forced_degradation->stressed_sample method_dev Analytical Method Development (e.g., GC/HPLC) stressed_sample->method_dev method_val Method Validation (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness method_dev->method_val validated_method Validated Stability-Indicating Method method_val->validated_method stability_studies Long-term Stability Studies validated_method->stability_studies end End: Shelf-life Determination stability_studies->end

Caption: Workflow for developing a stability-indicating method.

References

Reactivity of the Hydroxyl Group in 1,4-Pentadien-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-ol, also known as divinylcarbinol, is an unsaturated secondary alcohol featuring a hydroxyl group positioned between two vinyl groups.[1] This unique structural arrangement imparts a versatile reactivity profile, where the hydroxyl group not only participates in typical alcohol reactions but also plays a crucial directing role in transformations involving the adjacent π-systems. This technical guide provides an in-depth analysis of the hydroxyl group's reactivity, detailing key transformations such as asymmetric epoxidation, oxidation, esterification, and substitution. The guide summarizes quantitative data, presents detailed experimental protocols, and utilizes diagrams to illustrate reaction pathways and mechanisms, serving as a comprehensive resource for professionals in organic synthesis and drug development.

Introduction

This compound (CAS 922-65-6) is a colorless to pale yellow liquid with the molecular formula C₅H₈O.[2][3] Its structure is characterized by a secondary alcohol functionality at the C-3 position, flanked by two terminal double bonds. The chemical behavior of the molecule is dictated by the interplay between the hydroxyl group and the two alkene moieties.[1] The hydroxyl group can be directly involved in reactions such as esterification and oxidation.[1] Concurrently, it exerts significant stereochemical control over reactions at the double bonds, such as asymmetric epoxidation and dihydroxylation, by coordinating with metal catalysts.[4][5] Furthermore, under acidic conditions, protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a stabilized pentadienyl cation, a key intermediate in reactions like the Nazarov cyclization.[1]

Core Reactivity Pathways of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound can be categorized into three primary modes: direct functional group transformation, a directing group for stereoselective synthesis, and a precursor for carbocation formation.

G cluster_direct Direct OH Transformation cluster_directing OH as Directing Group cluster_cation Cation Formation main This compound (Divinylcarbinol) ester Esterification main->ester RCOOH, H+ oxid Oxidation main->oxid [O] subst Substitution (SN1) main->subst Bi(OTf)3, Nu- epox Asymmetric Epoxidation main->epox Ti(Oi-Pr)4, DET, t-BuOOH dihydrox Asymmetric Dihydroxylation main->dihydrox OsO4, Chiral Ligand nazarov Nazarov Cyclization main->nazarov H+

Caption: Key reactivity pathways of the hydroxyl group in this compound.

The Hydroxyl Group as a Director in Asymmetric Synthesis

The hydroxyl group is pivotal in achieving high stereoselectivity in reactions involving the two prochiral vinyl groups. By coordinating to a chiral catalyst, the hydroxyl group orients the substrate in the transition state, allowing for facial selectivity.

Sharpless Asymmetric Epoxidation: The Sharpless epoxidation of this compound is a well-studied example of desymmetrization.[6] The reaction uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide.[7] The reaction proceeds through an initial catalyst-controlled facial selectivity, which is then amplified by a subsequent kinetic resolution.[6] The desired monoepoxide enantiomer is "mismatched" for a second epoxidation, while the minor, undesired enantiomer is "matched" and reacts further to a bis-epoxide, thus enriching the enantiomeric excess (ee) of the desired product over time.[6] This process can yield the monoepoxide product in exceptionally high enantiomeric purity (>99% ee).[6]

Direct Transformations of the Hydroxyl Group

The hydroxyl group undergoes reactions typical of secondary alcohols.

  • Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 1,4-pentadien-3-one.[2] This transformation is a standard procedure in organic synthesis, often employing reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[8]

  • Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids to form esters in a process known as Fischer esterification.[1][9] This reaction is an equilibrium process, typically driven to completion by using one reactant in excess or by removing water as it is formed.[9]

  • Substitution: The hydroxyl group can act as a leaving group, particularly after protonation in acidic media.[10] Bismuth-catalyzed direct substitution reactions have been reported, allowing for the displacement of the hydroxyl group with sulfonamides, carbamates, and carboxamides via an SN1 mechanism.[11][12]

Formation of Pentadienyl Cations

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (H₂O). Its departure generates a resonance-stabilized pentadienyl cation.[1] This reactive intermediate is central to various synthetic applications, including the interrupted Nazarov cyclization to form biologically significant compounds like cyclopenta[b]indoles.[1]

G start This compound protonation Protonation of OH (with H+) start->protonation oxonium Oxonium Ion protonation->oxonium loss_h2o Loss of H2O oxonium->loss_h2o cation Pentadienyl Cation (Resonance Stabilized) loss_h2o->cation cyclization Electrocyclic Ring Closure (e.g., Nazarov Cyclization) cation->cyclization product Cyclized Product cyclization->product

Caption: Formation of the pentadienyl cation from this compound.

Quantitative Data Summary

The Sharpless asymmetric epoxidation of divinylcarbinol is highly effective due to the combination of asymmetric synthesis and kinetic resolution.[13]

ReactionCatalyst/ReagentsTemp (°C)TimeProductYield (%)ee (%)Reference
Asymmetric Epoxidation(+)-DIPT, Ti(Oi-Pr)₄, t-BuOOH-2012-24 h(S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol55-60>99.9[6]
Asymmetric Epoxidation(-)-DIPT, Ti(Oi-Pr)₄, t-BuOOH-2012-24 h(R)-1-((S)-oxiran-2-yl)prop-2-en-1-ol55-60>99.9[6],[13]

Table 1: Summary of quantitative data for the Sharpless asymmetric epoxidation of this compound.

Experimental Protocols

Protocol for Sharpless Asymmetric Epoxidation

This protocol is adapted from the procedure for the synthesis of (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol.[6]

G prep 1. Preparation - Dry 1-L RBF and molecular sieves (10g, 4Å) at 160°C overnight. - Cool under vacuum and fill with N2. add_dcm 2. Add Solvent - Transfer anhydrous dichloromethane (240 mL) via cannula. prep->add_dcm cool 3. Cooling - Cool flask to -15°C in an ice/salt bath. add_dcm->cool add_reagents 4. Add Reagents - Add (+)-diisopropyl L-tartrate (4.53 mL). - Add titanium tetraisopropoxide (5.7 mL) and stir for 15 min. cool->add_reagents add_oxidant 5. Add Oxidant - Add cumene hydroperoxide (43.9 mL, 80wt%) over 5 min. add_reagents->add_oxidant add_substrate 6. Add Substrate - Add this compound (11.0 mL) dropwise over 10 min. add_oxidant->add_substrate react 7. Reaction - Seal flask and store at -20°C for 12-24 hours. add_substrate->react quench 8. Quench & Workup - Quench with water. - Filter, separate layers, extract aqueous phase, wash combined organics, dry, and concentrate. react->quench purify 9. Purification - Purify by flash column chromatography. quench->purify

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Methodology:

  • Apparatus Preparation: A 1-L round-bottom flask containing powdered 4 Å molecular sieves (10.0 g) is oven-dried at 160 °C overnight, then cooled to ambient temperature under high vacuum and filled with nitrogen.[6]

  • Solvent Addition: Anhydrous dichloromethane (240 mL) is transferred to the flask via cannula.[6]

  • Cooling: The flask is cooled in an ice/salt bath to an internal temperature of -15 °C.[6]

  • Reagent Addition: While stirring, (+)-diisopropyl L-tartrate (4.53 mL) is added, followed by freshly distilled titanium tetraisopropoxide (5.7 mL). The mixture is stirred for 15 minutes.[6]

  • Oxidant Addition: A solution of cumene hydroperoxide (80 wt%, 43.9 mL) is added over 5 minutes.[6]

  • Substrate Addition: this compound (divinylcarbinol) is added dropwise over 10 minutes, maintaining the internal temperature below -10 °C.[6]

  • Reaction: The flask is sealed, wrapped with parafilm, and placed in a -20 °C freezer for 12-24 hours.[6]

  • Workup: The reaction is quenched with water. The mixture is filtered through Celite, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6]

  • Purification: The crude product is purified by flash column chromatography to yield the pure monoepoxide.[6]

General Protocol for Fischer Esterification

This protocol describes a general procedure for the synthesis of an ester from this compound.

Methodology:

  • Reactant Mixing: In a round-bottom flask, combine this compound (1.0 eq.), a carboxylic acid (1.0-1.2 eq.), and an excess of a suitable solvent (e.g., toluene).[9]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[9]

  • Reaction: Heat the mixture to reflux. Water produced during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude ester by column chromatography or distillation.

G protonation_carbonyl 1. Protonation of Carbonyl (Carboxylic Acid) nucleophilic_attack 2. Nucleophilic Attack (by Alcohol OH) protonation_carbonyl->nucleophilic_attack Activates Carbonyl C tetrahedral_intermediate1 Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate1 proton_transfer 3. Proton Transfer tetrahedral_intermediate1->proton_transfer tetrahedral_intermediate2 Protonated Intermediate proton_transfer->tetrahedral_intermediate2 elimination_h2o 4. Elimination of H2O tetrahedral_intermediate2->elimination_h2o Forms good leaving group (H2O) protonated_ester Protonated Ester elimination_h2o->protonated_ester deprotonation 5. Deprotonation protonated_ester->deprotonation Regenerates H+ catalyst final_ester Final Ester Product deprotonation->final_ester

Caption: Mechanism of Fischer Esterification.[9]

Conclusion

The hydroxyl group of this compound is a highly versatile functional handle. Its reactivity extends beyond that of a typical secondary alcohol, enabling its participation in and direction of complex stereoselective transformations. Its ability to direct epoxidations, undergo standard functional group interconversions, and serve as a precursor to stabilized carbocations makes this compound a valuable and multifaceted building block in organic synthesis. A thorough understanding of these reactivity modes is essential for researchers aiming to leverage this molecule for the construction of complex targets in pharmaceuticals and materials science.

References

Unveiling the Electronic Landscape: A Technical Guide to the Conjugated Diene System in 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of the conjugated diene system in 1,4-pentadien-3-ol, also known as divinyl carbinol.[1] This compound serves as a valuable model system for understanding the behavior of conjugated π-systems and is a versatile building block in organic synthesis. Its electronic structure dictates its reactivity and spectroscopic characteristics, making a thorough understanding essential for its application in research and drug development.

Core Electronic and Physical Properties

This compound is a flammable and harmful liquid with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1] Its structure features a hydroxyl group attached to a central carbon, which is flanked by two vinyl groups, creating a conjugated diene system. This conjugation is the primary determinant of its unique electronic properties.

PropertyValueSource
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1]
IUPAC Name This compound[1]
Synonyms Divinyl carbinol, Penta-1,4-dien-3-ol[1]
CAS Number 922-65-6[1]
Density 0.865 g/mL at 25 °C[2]
Boiling Point 115-116 °C[2]
Refractive Index 1.445 at 20°C[2]

Spectroscopic and Electronic Data

The electronic properties of the conjugated diene in this compound can be probed using various spectroscopic and computational techniques. While specific experimental data for the isolated molecule is scarce in publicly available literature, theoretical calculations and empirical rules provide valuable insights.

ParameterEstimated/Calculated ValueMethod
Estimated λmax ~220 nmWoodward-Fieser Rules
Calculated HOMO-LUMO Gap Varies with computational methodDensity Functional Theory (DFT)

Note: The estimated λmax is based on the parent acyclic diene base value with substituent effects. The actual experimental value may vary depending on the solvent.

Experimental and Computational Protocols

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the π → π* transition in the conjugated diene system.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in a UV-transparent solvent (e.g., ethanol, hexane). Concentrations should typically range from 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Sample Measurement: Record the absorbance of each prepared solution across a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a Beer-Lambert calibration curve (Absorbance vs. Concentration).

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve (Slope = ε × path length).

Cyclic Voltammetry

Objective: To investigate the redox properties of the conjugated system and estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution: Dissolve a known concentration of this compound in the electrolyte solution.

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]

  • Measurement:

    • Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

    • Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation and reduction events of the analyte.

    • Vary the scan rate to assess the reversibility of the electrochemical processes.[3]

  • Data Analysis:

    • Determine the onset potentials for oxidation (E_ox) and reduction (E_red).

    • Estimate the HOMO and LUMO energy levels using the following empirical equations (potentials vs. Fc/Fc⁺):

      • E_HOMO (eV) = - (E_ox + 4.8)

      • E_LUMO (eV) = - (E_red + 4.8)

Computational Chemistry (Density Functional Theory)

Objective: To calculate the molecular orbitals, HOMO-LUMO energy gap, and simulate the electronic absorption spectrum.

Methodology:

  • Molecular Structure Input: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[4]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Electronic Properties Calculation:

    • Calculate the energies of the molecular orbitals to determine the HOMO and LUMO levels and the resulting energy gap.

    • Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis spectrum and predict the λmax of the electronic transitions.[5]

  • Data Analysis:

    • Visualize the HOMO and LUMO to understand the electron distribution in the frontier molecular orbitals.

    • Compare the calculated HOMO-LUMO gap and λmax with experimental or estimated values.

Reactivity and Logical Pathways

The electronic properties of the conjugated diene system in this compound are central to its chemical reactivity. A key transformation is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction.

Nazarov Cyclization Workflow

The following diagram illustrates the logical workflow of the acid-catalyzed Nazarov cyclization of this compound.

Nazarov_Cyclization cluster_start Initiation cluster_intermediate Intermediate Formation cluster_cyclization Electrocyclization cluster_product Product Formation start This compound cation Pentadienyl Cation start->cation Acid Catalysis (e.g., H⁺, Lewis Acid) closure 4π Electrocyclic Ring Closure cation->closure Conrotatory (Thermal) cyclopentenyl_cation Cyclopentenyl Cation closure->cyclopentenyl_cation product Cyclopentenone (after workup) cyclopentenyl_cation->product Proton Loss & Tautomerization

Caption: Workflow of the Nazarov Cyclization of this compound.

Conclusion

The conjugated diene system of this compound imparts a rich set of electronic properties that are fundamental to its spectroscopic signature and chemical reactivity. While direct experimental quantification of all its electronic parameters remains an area for further investigation, a combination of empirical rules, established experimental protocols, and computational chemistry provides a robust framework for understanding and predicting its behavior. This knowledge is critical for leveraging this versatile molecule in the synthesis of complex organic structures, including those with potential applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 1,4-Pentadien-3-ol: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1,4-pentadien-3-ol, also known as divinylcarbinol. While its initial discovery is not extensively documented in early chemical literature, this guide collates available historical context and presents detailed modern and historical synthetic protocols. Key quantitative data, including physical properties and spectroscopic data, are summarized for easy reference. Furthermore, this document explores the limited available information on the biological activity of this compound. Experimental methodologies for key reactions and characterization techniques are detailed to support further research and application in drug development and other scientific endeavors.

Introduction

This compound (CAS No. 922-65-6) is an unsaturated secondary alcohol with the chemical formula C₅H₈O. Its structure, featuring a hydroxyl group on the central carbon of a five-carbon chain with two terminal double bonds, makes it a versatile building block in organic synthesis. The presence of both a reactive hydroxyl group and two vinyl moieties allows for a variety of chemical transformations, including oxidation, hydrogenation, and addition reactions. Its synonym, divinylcarbinol, is frequently used in the chemical literature. This guide aims to provide a detailed technical resource on the history, synthesis, and known properties of this compound.

Discovery and History

The precise first synthesis of this compound is not clearly documented in a single seminal publication. However, its preparation and use as a chemical intermediate become apparent in the mid-20th century. A 1957 publication in The Journal of Organic Chemistry reports the synthesis of divinylcarbinol with a yield of 68.5%, indicating that its preparation was established by this time. The primary method for its synthesis has historically been the Grignard reaction, a powerful tool for carbon-carbon bond formation.

Synthesis of this compound

The most common and historically significant method for the laboratory-scale synthesis of this compound is the reaction of a vinyl Grignard reagent with an appropriate carbonyl compound. Two primary variations of this approach are prevalent: the reaction of vinylmagnesium bromide with acrolein and the reaction of two equivalents of vinylmagnesium bromide with ethyl formate.

Grignard Reaction with Acrolein

This method involves the 1,2-addition of a vinyl Grignard reagent to the carbonyl carbon of acrolein.

Experimental Protocol:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of vinyl bromide is added to initiate the reaction, which is evidenced by heat evolution and bubble formation. The remaining vinyl bromide, dissolved in anhydrous THF, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of acrolein in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 20 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Figure 1: Workflow for the synthesis of this compound via the Grignard reaction with acrolein.

Grignard Reaction with Ethyl Formate

An alternative approach involves the reaction of two equivalents of a vinyl Grignard reagent with one equivalent of ethyl formate. The first equivalent adds to the carbonyl group, and after the elimination of the ethoxide, the resulting aldehyde reacts with the second equivalent of the Grignard reagent.

Experimental Protocol:

  • Preparation of Vinylmagnesium Bromide: The Grignard reagent is prepared as described in section 3.1.

  • Reaction with Ethyl Formate: A solution of ethyl formate in anhydrous THF is added dropwise to a stirred solution of two equivalents of vinylmagnesium bromide at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The work-up and purification procedures are analogous to those described in section 3.1.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a mild, characteristic odor. It is sparingly soluble in water but soluble in common organic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈O[General Knowledge]
Molecular Weight 84.12 g/mol [General Knowledge]
CAS Number 922-65-6[General Knowledge]
Boiling Point 115-116 °C at 760 mmHg[General Knowledge]
Density 0.865 g/mL at 25 °C[General Knowledge]
Refractive Index (n²⁰/D) 1.445[General Knowledge]
Flash Point 32 °C[General Knowledge]

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Peaks/Signals Reference(s)
¹H NMR (CDCl₃) δ ~5.8 (m, 2H, -CH=), ~5.2 (m, 4H, =CH₂), ~4.8 (m, 1H, -CH(OH)-), ~2.0 (br s, 1H, -OH)[General Knowledge]
¹³C NMR (CDCl₃) δ ~139 (-CH=), ~115 (=CH₂), ~73 (-CH(OH)-)[General Knowledge]
IR (neat) ~3350 cm⁻¹ (br, O-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~990 and 920 cm⁻¹ (C-H bend)[General Knowledge]
Mass Spectrometry (EI) m/z (%): 84 (M⁺), 67, 57, 41, 39[General Knowledge]

Biological Activity and Metabolism

The biological activity of this compound itself has not been extensively studied. Much of the available research focuses on more complex derivatives, particularly those of 1,4-pentadien-3-one, which have been investigated for their potential anticancer, antiviral, and antibacterial properties.

However, a study on the mutagenicity of several related compounds included this compound. In the Ames test, which assesses the mutagenic potential of chemicals, this compound was found to be weakly positive in the Salmonella typhimurium strain TA100 with metabolic activation (S9 mix). This suggests that metabolites of this compound may have the potential to cause mutations.

The metabolic fate of this compound in biological systems is not well-defined. However, as an unsaturated allylic alcohol, it is plausible that its metabolism involves enzymes such as alcohol dehydrogenases and cytochrome P450 monooxygenases. These enzymes are known to metabolize a wide range of alcohols and xenobiotics. A possible metabolic pathway could involve the oxidation of the alcohol to the corresponding ketone, divinyl ketone, or epoxidation of one or both of the double bonds.

Figure 2: A generalized, hypothetical metabolic pathway for this compound.

It is important to note that this is a generalized pathway for unsaturated alcohols, and specific studies on the metabolism of this compound are needed to confirm these routes.

Applications in Research and Development

The primary application of this compound in research and drug development is as a versatile starting material for the synthesis of more complex molecules. Its two vinyl groups and a central hydroxyl group provide multiple reaction sites for building molecular complexity. For example, it is a key substrate in the Sharpless asymmetric epoxidation, a powerful method for producing chiral epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Conclusion

This compound, or divinylcarbinol, is a historically relevant and synthetically useful unsaturated alcohol. While its discovery is not pinpointed to a single event, its preparation via the Grignard reaction has been established for decades. This guide has provided a detailed overview of its synthesis, physicochemical properties, and the limited available information on its biological activity. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may utilize this versatile molecule in their work. Further investigation into the metabolism and biological effects of this compound is warranted to fully understand its potential toxicological profile and to expand its applications.

Methodological & Application

Experimental protocol for the synthesis of 1,4-pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,4-pentadien-3-ol, a valuable unsaturated alcohol intermediate in organic synthesis. The protocol is based on a two-step Grignard reaction, commencing with the preparation of vinylmagnesium bromide, followed by its reaction with acrolein.

Quantitative Data Summary

ParameterValueReference
Overall Yield 65-75% (estimated)General Grignard reaction yields[1]
Purity (after distillation) ≥96%[2]
Boiling Point 115-116 °C
Density 0.865 g/mL at 25 °C
Refractive Index (n20/D) 1.445

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the formation of a Grignard reagent, vinylmagnesium bromide. The second step is the nucleophilic addition of this Grignard reagent to acrolein, followed by an aqueous workup to yield the desired product.

Step 1: Preparation of Vinylmagnesium Bromide

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • Magnesium turnings (1.2 g-atoms)

  • Anhydrous tetrahydrofuran (THF) (470 mL total)

  • Vinyl bromide (1.3 moles)

  • Iodine crystal (optional, as an initiator)

  • Methyl iodide (optional, as an initiator)

Equipment:

  • 2-L three-necked flask

  • Dry Ice-acetone reflux condenser

  • Mechanical stirrer

  • 250-mL dropping funnel

  • Heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent. The apparatus should be flushed with an inert gas (nitrogen or argon).

  • Initiation of Reaction: Place the magnesium turnings in the flask and add enough anhydrous THF to cover them. Begin stirring and add approximately 5 mL of vinyl bromide. The reaction should initiate, as evidenced by a slight turbidity and gentle refluxing. If the reaction does not start, a small crystal of iodine or a few drops of methyl iodide can be added as an initiator.[3]

  • Addition of Vinyl Bromide: Once the reaction has started, add an additional 350 mL of anhydrous THF. Dissolve the remaining vinyl bromide (for a total of 1.3 moles) in 120 mL of anhydrous THF and add it dropwise from the dropping funnel at a rate that maintains a moderate reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture and reflux for an additional 30 minutes to ensure all the magnesium has reacted.

  • Storage: The resulting solution of vinylmagnesium bromide should be cooled to room temperature and can be used directly in the next step. For longer-term storage, it should be kept under an inert atmosphere.

Step 2: Synthesis of this compound

This part of the protocol is based on general procedures for Grignard reactions with aldehydes.

Materials:

  • Vinylmagnesium bromide solution (from Step 1)

  • Acrolein

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hydroquinone (as a stabilizer)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place a solution of acrolein in anhydrous diethyl ether or THF. It is recommended to use a 1:1.1 molar ratio of acrolein to vinylmagnesium bromide. Cool the flask in an ice bath to 0 °C.

  • Addition of Grignard Reagent: Slowly add the prepared vinylmagnesium bromide solution from the dropping funnel to the cooled acrolein solution with vigorous stirring. Maintain the temperature of the reaction mixture at or below 10 °C throughout the addition.

  • Reaction Quenching: After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Add a small amount of hydroquinone to the dried organic solution to act as a stabilizer and prevent polymerization.[2] The solvent is then removed under reduced pressure. The crude this compound is purified by distillation, collecting the fraction boiling at 115-116 °C.

Visualizations

Experimental Workflow

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Grignard Reagent Preparation cluster_step2 Step 2: Synthesis of this compound A Mg turnings + Vinyl Bromide in THF B Initiation (Iodine/MeI) A->B optional C Reflux A->C D Vinylmagnesium Bromide Solution C->D F Addition of Vinylmagnesium Bromide D->F E Acrolein in Ether/THF at 0°C E->F G Quenching (sat. aq. NH4Cl) F->G H Extraction & Drying G->H I Purification (Distillation) H->I J This compound (Product) I->J

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

ReactionMechanism Reaction Mechanism for the Synthesis of this compound cluster_reagents Reactants cluster_intermediates Intermediate & Product Grignard Vinylmagnesium Bromide (CH2=CH-MgBr) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Acrolein Acrolein (CH2=CH-CHO) Acrolein->Alkoxide Product This compound Alkoxide->Product Protonation (H+ from H2O)

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Spectroscopic Data

  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound is available from various sources.[4][5]

  • ¹³C NMR: The carbon-13 NMR spectrum is also available for structural confirmation.

  • IR Spectrum: The infrared spectrum shows characteristic peaks for the hydroxyl (-OH) and vinyl (C=C) functional groups.[6]

  • Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight of the compound.

References

Application Notes and Protocols: Asymmetric Epoxidation of 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentadien-3-ol, also known as divinylcarbinol, is a key prochiral starting material in asymmetric synthesis. Its C2-symmetric structure, featuring two enantiotopic vinyl groups, makes it an ideal substrate for desymmetrization reactions. The selective epoxidation of one of these vinyl groups yields a chiral vinyl-epoxy alcohol, a versatile building block for the synthesis of a wide array of complex molecules and natural products. This document provides detailed application notes and protocols for the highly enantioselective epoxidation of this compound, with a primary focus on the well-established Sharpless-Katsuki asymmetric epoxidation. This reaction is renowned for its ability to deliver products with exceptionally high enantiomeric excess (ee) through a combination of an initial catalyst-controlled enantioselective epoxidation followed by a kinetic resolution of the resulting product.[1][2][3]

Sharpless Asymmetric Epoxidation of this compound

The Sharpless asymmetric epoxidation is a powerful and reliable method for the enantioselective oxidation of primary and secondary allylic alcohols.[4][5] When applied to an achiral substrate with two prochiral, enantiotopic vinyl groups like this compound, the reaction proceeds via a desymmetrization process.[1][2] The chiral catalyst, formed in situ from titanium tetraisopropoxide and a chiral dialkyl tartrate, directs the epoxidation of one of the two vinyl groups with high facial selectivity.[6][7]

A key feature of this reaction is the subsequent in situ kinetic resolution. The initially formed major enantiomer of the monoepoxide is "mismatched" for a second epoxidation, reacting slower than the minor enantiomer.[2] The minor enantiomer, being "matched," undergoes a rapid second epoxidation to form a bis-epoxide.[2] This kinetic resolution effectively removes the undesired enantiomer from the mixture, leading to the accumulation of the desired monoepoxide in very high enantiomeric excess, often exceeding 99%.[1][2]

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_workup Workup and Purification reagents Dichloromethane (+)-Diisopropyl L-tartrate Titanium tetraisopropoxide stir1 Stir for 15 min reagents->stir1 add_oxidant Add Cumene Hydroperoxide Stir for 15 min stir1->add_oxidant add_substrate Add this compound add_oxidant->add_substrate incubate Store at -20 °C for 5 days add_substrate->incubate quench Quench Reaction incubate->quench extract Aqueous Workup quench->extract purify Short-Path Distillation extract->purify analyze Characterization (qNMR, Chiral GC) purify->analyze

Caption: Experimental workflow for the Sharpless asymmetric epoxidation of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the Sharpless asymmetric epoxidation of this compound as detailed in Organic Syntheses.[1][2]

ParameterValueReference
Substrate This compound[1][2]
Scale 119 mmol (10.0 g)[1][2]
Catalyst System
Ti(OiPr)₄0.16 equiv. (19.0 mmol)[1]
(+)-Diisopropyl L-tartrate0.18 equiv. (21.4 mmol)[1]
Oxidant Cumene hydroperoxide (80 wt%)2.00 equiv. (238 mmol)
Solvent Dichloromethane (CH₂Cl₂)200 mL
Temperature -20 °C[2]
Reaction Time 5 days[2]
Yield 63%[2]
Enantiomeric Excess (ee) >99%[2]

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[1][2]

Materials:

  • This compound (divinylcarbinol) (10.0 g, 119 mmol, 1.00 equiv.)

  • (+)-Diisopropyl L-tartrate (5.07 g, 21.4 mmol, 0.18 equiv.)

  • Titanium tetraisopropoxide (5.40 g, 19.0 mmol, 0.16 equiv.)

  • Cumene hydroperoxide (80 wt% in cumene, 45.2 g, 238 mmol, 2.00 equiv.)

  • Dichloromethane (CH₂Cl₂), anhydrous (200 mL)

  • 4Å Molecular Sieves (powdered, activated)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (5.0 g).

  • Add 200 mL of anhydrous dichloromethane to the flask and cool the mixture to -20 °C in a cryocooler or a freezer.

  • While stirring at 300 rpm, add (+)-diisopropyl L-tartrate (5.07 g, 21.4 mmol) to the cooled suspension.

  • Add freshly distilled titanium tetraisopropoxide (5.40 g, 19.0 mmol) to the mixture and continue stirring for 15 minutes.

  • Add the cumene hydroperoxide solution (45.2 g, 238 mmol) dropwise over 5 minutes. The mixture will turn from colorless to yellow/orange.

  • Stir the reaction mixture for an additional 15 minutes.

  • Add neat this compound (10.0 g, 119 mmol) over 3 minutes. The suspension will turn a deep orange color.

  • Seal the flask and place it in a -20 °C freezer for 5 days without stirring.

  • After 5 days, remove the flask from the freezer and allow it to warm to room temperature.

  • Quench the reaction by adding 50 mL of deionized water and stir vigorously for 1 hour.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • Purify the crude product by short-path distillation under vacuum (20 mbar, 70-72 °C) to afford the pure epoxy alcohol as a clear, colorless liquid.[2]

  • Determine the enantiomeric excess by chiral GC analysis.[2]

Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric epoxidation involves the formation of a chiral titanium-tartrate complex that coordinates both the allylic alcohol substrate and the hydroperoxide oxidant. This assembly directs the delivery of the oxygen atom to one face of the double bond.

G catalyst [Ti(O-i-Pr)₂(tartrate)]₂ (Active Catalyst) substrate_complex Catalyst-Substrate Complex catalyst->substrate_complex + Allylic Alcohol - 2 i-PrOH oxidant_complex Catalyst-Substrate-Oxidant Complex substrate_complex->oxidant_complex + t-BuOOH product_complex Catalyst-Product Complex oxidant_complex->product_complex Oxygen Transfer product_complex->catalyst - Product + 2 i-PrOH product Chiral Epoxy Alcohol product_complex->product Product Release

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

Conclusion

The asymmetric epoxidation of this compound, particularly via the Sharpless-Katsuki method, stands as a cornerstone reaction in modern organic synthesis. The desymmetrization of this simple, achiral diene provides access to highly enantioenriched vinyl-epoxy alcohols, which are invaluable chiral building blocks. The detailed protocol provided herein, based on a robust and well-documented procedure, offers a reliable pathway for obtaining these versatile synthetic intermediates in high yield and with exceptional levels of enantiopurity. For researchers and professionals in drug development and chemical synthesis, mastering this transformation opens the door to the efficient and elegant construction of complex chiral molecules.

References

Application Notes and Protocols: Synthesis of Cyclopenta[b]indoles via Iron-Catalyzed Nazarov Cyclization of 1,4-Pentadien-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopenta[b]indole scaffold is a privileged structural motif found in a wide array of biologically active natural products and medicinally important compounds.[1] Molecules incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development. Traditional methods for constructing the cyclopenta[b]indole core, such as the Fischer indole synthesis, often face limitations including restricted substrate scope and poor regioselectivity.[1] Consequently, the development of novel, efficient, and selective synthetic methodologies is of significant interest to the medicinal chemistry community.

This application note details a robust and efficient protocol for the synthesis of substituted cyclopenta[b]indoles utilizing 1,4-pentadien-3-ols as readily accessible precursors. The key transformation is a Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization, which proceeds with high yields and excellent regio- and diastereoselectivity under mild conditions.[1] This method offers a practical and versatile route to a diverse range of cyclopenta[b]indole derivatives for further investigation in drug development programs.

Reaction Principle and Mechanism

The synthesis proceeds via an iron(III) bromide (FeBr₃)-catalyzed cascade reaction. The proposed mechanism commences with the treatment of a 3-(2-anilinyl)-1,4-pentadien-3-ol with FeBr₃, which acts as a Lewis acid to facilitate the formation of a pentadienyl cation. This intermediate then undergoes a 4π-electrocyclic ring closure, characteristic of the Nazarov cyclization, to form a cyclopentenyl allylic cation. The proximate aniline nitrogen atom then acts as an intramolecular nucleophile, trapping the cation in a highly regio- and stereoselective manner. Subsequent isomerization of the resulting indoline intermediate leads to the aromatic cyclopenta[b]indole final product.[1]

Experimental Protocols

This section provides detailed procedures for the preparation of the 1,4-pentadien-3-ol precursors and their subsequent cyclization to the target cyclopenta[b]indoles.

Protocol 1: General Procedure for the Synthesis of 3-(2-Anilinyl)-1,4-pentadien-3-ols

This protocol describes the synthesis of the divinyl alcohol precursors from the corresponding aniline and α,β-unsaturated carbonyl compounds.

Materials:

  • Substituted 2-vinylaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., cinnamaldehyde)

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-vinylaniline (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add vinylmagnesium bromide solution (1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the α,β-unsaturated aldehyde or ketone (1.1 equiv.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/EtOAc) to afford the desired 3-(2-anilinyl)-1,4-pentadien-3-ol.

Protocol 2: General Procedure for the FeBr₃-Catalyzed Synthesis of Cyclopenta[b]indoles

This protocol details the cyclization of the this compound precursors to the final cyclopenta[b]indole products.

Materials:

  • Protected 3-(2-anilinyl)-1,4-pentadien-3-ol (e.g., N-tosylated)

  • Iron(III) bromide (FeBr₃)

  • Anhydrous chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected 3-(2-anilinyl)-1,4-pentadien-3-ol (0.2 mmol, 1.0 equiv.) in anhydrous CHCl₃ (2 mL) is added FeBr₃ (0.06 mmol, 0.3 equiv.).

  • The reaction mixture is stirred at 50 °C for 30 minutes and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and directly loaded onto a silica gel column.

  • The product is purified by flash column chromatography (petroleum ether/EtOAc) to yield the pure cyclopenta[b]indole.[2]

Data Presentation

The described methodology is applicable to a wide range of substrates, affording the corresponding cyclopenta[b]indole products in good to excellent yields. The following table summarizes the results for a selection of substituted 1,4-pentadien-3-ols.

EntrySubstrate (R¹, R²)ProductYield (%)
1H, Ts2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole75
2H, Ms2-phenyl-4-mesyl-1,2,3,4-tetrahydrocyclopenta[b]indole72
3H, Boctert-butyl 2-phenyl-2,3-dihydro-1H-cyclopenta[b]indole-4(4H)-carboxylate65
45-Me, Ts6-methyl-2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole81
55-F, Ts6-fluoro-2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole78
65-Cl, Ts6-chloro-2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole79
74-MeO-Ph, Ts2-(4-methoxyphenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole76
84-Cl-Ph, Ts2-(4-chlorophenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole73

Visualizations

Reaction Pathway

Reaction_Pathway sub This compound (Precursor) int1 Pentadienyl Cation sub->int1 Dehydration cat FeBr3 (Lewis Acid Catalyst) cat->sub int2 Cyclopentenyl Allylic Cation int1->int2 Nazarov Cyclization int3 Indoline Intermediate int2->int3 Intramolecular Nucleophilic Attack prod Cyclopenta[b]indole (Product) int3->prod Isomerization

Caption: Proposed reaction pathway for the synthesis of cyclopenta[b]indoles.

Experimental Workflow

Experimental_Workflow start Start: This compound & FeBr3 in CHCl3 react Stir at 50 °C (30 min) start->react monitor Monitor by TLC react->monitor workup Direct Column Loading monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify product Pure Cyclopenta[b]indole purify->product

Caption: A streamlined workflow for the cyclopenta[b]indole synthesis.

References

Application Notes: Synthesis of Spiro[indene-1,4'-quinoline]s via Iron-Catalyzed Nazarov Cyclization of 1,4-Pentadien-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiro[indene-1,4'-quinoline]s represent a class of structurally intriguing polycyclic molecules with potential applications in medicinal chemistry and materials science. A novel and efficient methodology for the synthesis of these complex scaffolds involves the Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols. This approach, utilizing inexpensive and environmentally benign iron(III) bromide (FeBr₃) as a catalyst, offers a facile and efficient route to these valuable compounds with good yields and high diastereoselectivity.[1][2]

Reaction Principle

The core of this synthetic strategy is the Nazarov cyclization, a powerful tool for the construction of cyclopentenone rings. In this specific application, the reaction of substituted 1,4-pentadien-3-ols is initiated by the Lewis acid catalyst, FeBr₃. This process is believed to proceed through a cascade of reactions involving Nazarov cyclization, nucleophilic amination, and isomerization, ultimately leading to the formation of the desired spiro[indene-1,4'-quinoline] derivatives.[1][2] The use of FeBr₃ is advantageous due to its low cost and relatively mild reaction conditions.[1]

Experimental Protocols

General Procedure for the Synthesis of Spiro[indene-1,4'-quinoline]s

This protocol is based on the iron-catalyzed reaction of 1,4-pentadien-3-ols.

Materials:

  • Substituted 1,4-pentadien-3-ol (1.0 equiv)

  • Iron(III) bromide (FeBr₃) (0.3 equiv)

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of the substituted this compound (0.2 mmol) in chloroform (2 mL), add iron(III) bromide (0.06 mmol).

  • Heat the reaction mixture at 50 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to afford the desired spiro[indene-1,4'-quinoline].

Data Presentation

The following table summarizes the yields for the synthesis of various substituted spiro[indene-1,4'-quinoline]s based on the described protocol. The reaction demonstrates good tolerance to a range of substituents on the aromatic rings of the this compound precursors.

EntryStarting this compoundProductYield (%)
1(E,E)-3-(2-tosylaminophenyl)-1,5-diphenylpenta-1,4-dien-3-oltrans-productGood
2(E,E)-3-(2-tosylaminophenyl)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-oltrans-productGood
3(E,E)-3-(2-tosylaminophenyl)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-oltrans-productGood
4Disubstituted 1,4-pentadien-3-ols with electron-donating groups on the 2-aminophenyl ringCorresponding spiro[indene-1,4'-quinoline]59-81
5Disubstituted 1,4-pentadien-3-ols with electron-withdrawing groups on the 2-aminophenyl ringCorresponding spiro[indene-1,4'-quinoline]59-81
61-(4-Methoxyphenyl)-1,4-pentadien-3-ol derivativeCorresponding spiro[indene-1,4'-quinoline]Good
71-(4-Fluorophenyl)-1,4-pentadien-3-ol derivativeCorresponding spiro[indene-1,4'-quinoline]Good
81-(4-Chlorophenyl)-1,4-pentadien-3-ol derivativeCorresponding spiro[indene-1,4'-quinoline]Good
91-(4-Bromophenyl)-1,4-pentadien-3-ol derivativeCorresponding spiro[indene-1,4'-quinoline]Good
101-Naphthyl-1,4-pentadien-3-ol derivativeCorresponding spiro[indene-1,4'-quinoline]63

Note: "Good" yields are reported in the source literature without specific percentages for all examples. The table reflects the successful application of the methodology across a range of substrates.[1]

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product 1_4_pentadien_3_ol This compound Reaction Nazarov Cyclization Cascade 1_4_pentadien_3_ol->Reaction FeBr3 FeBr3 (Catalyst) FeBr3->Reaction Solvent CHCl3 Solvent->Reaction Temperature 50 °C Temperature->Reaction Time 0.5 h Time->Reaction Quench Quenching Reaction->Quench Purification Column Chromatography Quench->Purification Spiro_product Spiro[indene-1,4'-quinoline] Purification->Spiro_product

Caption: Workflow for the synthesis of spiro[indene-1,4'-quinolines].

Proposed Reaction Mechanism

G start This compound intermediate1 Allylic Cation Intermediate start->intermediate1 + FeBr3 lewis_acid FeBr3 lewis_acid->intermediate1 nazarov Nazarov Cyclization intermediate1->nazarov intermediate2 Cyclized Intermediate nazarov->intermediate2 amination Intramolecular Nucleophilic Amination intermediate2->amination intermediate3 Spiro Intermediate amination->intermediate3 isomerization Isomerization intermediate3->isomerization product Spiro[indene-1,4'-quinoline] isomerization->product

Caption: Proposed cascade reaction mechanism.

References

The Role of 1,4-Pentadien-3-ol in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-ol, also known as divinylcarbinol, has emerged as a versatile and powerful building block in the total synthesis of complex natural products. Its C2-symmetric structure, featuring two prochiral vinyl groups, allows for efficient desymmetrization through various asymmetric transformations, thereby establishing key stereocenters that are carried through to the final target molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive natural products, with a focus on asymmetric epoxidation and cycloaddition reactions.

Introduction

The quest for efficient and stereoselective methods to construct complex molecular architectures is a central theme in organic synthesis. Natural products, with their vast structural diversity and significant biological activities, provide a constant impetus for the development of new synthetic strategies. This compound has proven to be an invaluable chiral starting material for the synthesis of a range of natural products, including terpenes, alkaloids, and polyketides.[1] Its utility stems from its symmetrical nature, which allows for highly selective desymmetrization reactions, most notably the Sharpless asymmetric epoxidation and asymmetric 1,3-dipolar cycloadditions. These reactions generate chiral intermediates with multiple stereocenters, which can then be elaborated into complex natural product scaffolds.

Key Applications and Methodologies

Sharpless Asymmetric Epoxidation of this compound

The Sharpless asymmetric epoxidation of this compound is a cornerstone of its application in natural product synthesis. This reaction proceeds with high enantioselectivity to afford a monoepoxide, which serves as a versatile chiral building block.[1] The exceptional enantiomeric excess (>99.9% ee) is attributed to a kinetic resolution process that follows the initial ligand-controlled facial selectivity.[1] The unreacted vinyl group of the minor enantiomer undergoes a second epoxidation at a faster rate, leading to a bis-epoxide, while the desired monoepoxide enantiomer is enriched.[1]

Natural Products Synthesized via this Methodology:

  • Resiniferatoxin (RTX): A potent TRPV1 agonist, the synthesis of which was pioneered by the Wender group. The absolute stereochemistry of the entire molecule was established in the initial asymmetric epoxidation of this compound.[1]

  • Sauropunol A: A biologically active natural product whose synthesis was achieved efficiently using the monoepoxide of this compound as a key starting material.

  • (-)-Coccinine, Mucocin, EBC-23, and Australine: The monoepoxide of divinylcarbinol has been demonstrated to be a practical and versatile precursor for the total syntheses of these and other natural products.[1]

Quantitative Data for Sharpless Asymmetric Epoxidation of this compound

ProductCatalyst SystemOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(2S,3S)-3-(vinyloxiran-2-yl)methanolTi(OiPr)₄, (+)-Diisopropyl L-tartratetert-Butyl hydroperoxide-2063>99.9[1]
(2R,3R)-3-(vinyloxiran-2-yl)methanolTi(OiPr)₄, (-)-Diisopropyl D-tartratetert-Butyl hydroperoxide-20--[1]

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound [1]

This protocol is adapted from Organic Syntheses.

Materials:

  • This compound (divinyl carbinol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried 1-L round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves (10.0 g).

  • Anhydrous dichloromethane (400 mL) is added, and the suspension is cooled to -20 °C in an ice/salt bath.

  • (+)-Diisopropyl L-tartrate (7.0 mL, 6.7 g, 28.6 mmol) is added, followed by titanium(IV) isopropoxide (7.1 mL, 6.8 g, 23.8 mmol).

  • After stirring for 15 minutes, a solution of tert-butyl hydroperoxide in decane (80 wt%, 43.9 mL, 45.2 g, 238 mmol) is added over 5 minutes.

  • The mixture is stirred for an additional 15 minutes before neat this compound (11.6 mL, 10.0 g, 119 mmol) is added over 3 minutes. The colorless suspension will turn deep orange.

  • The flask is sealed and placed in a -20 °C freezer for 5 days.

  • After 5 days, the reaction is quenched by adding a solution of citric acid (20 g) in acetone/water (1:1, 200 mL) and stirring vigorously for 1 hour at room temperature.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated aqueous sodium sulfite, brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired monoepoxide.

Synthetic Pathway for Resiniferatoxin (RTX) Synthesis Initiation

RTX_Synthesis This compound This compound Monoepoxide Monoepoxide This compound->Monoepoxide Sharpless Epoxidation Protected Epoxide Protected Epoxide Monoepoxide->Protected Epoxide Protection Lactone Intermediate Lactone Intermediate Protected Epoxide->Lactone Intermediate Lewis Acid, Acetylide Dihydropyranone Dihydropyranone Lactone Intermediate->Dihydropyranone Achmatowicz Reaction RTX Core RTX Core Dihydropyranone->RTX Core (5+2) Cycloaddition

Caption: Initial steps in the total synthesis of Resiniferatoxin (RTX).

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Imines

Another powerful application of this compound is its desymmetrization via an asymmetric 1,3-dipolar cycloaddition with azomethine imines.[2] This reaction, mediated by a magnesium-diisopropyl tartrate system, yields optically active trans-pyrazolidines with three contiguous stereogenic centers.[2] The reaction exhibits excellent regioselectivity, diastereoselectivity, and enantioselectivity.[2]

Quantitative Data for Asymmetric 1,3-Dipolar Cycloaddition

Azomethine Imine SubstituentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Phenyl95>99:199[2]
4-Methoxyphenyl96>99:199[2]
2-Naphthyl98>99:199[2]
tert-Butyl85>99:198[2]

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Imines with this compound [2]

Materials:

  • This compound

  • Azomethine imine precursor (e.g., pyrazolidinone-1-yl)

  • Magnesium bromide (MgBr₂)

  • Diisopropyl (R,R)-tartrate

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a solution of diisopropyl (R,R)-tartrate (0.24 mmol) in anhydrous toluene (1.0 mL) under an argon atmosphere is added MgBr₂ (0.20 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • The azomethine imine precursor (0.20 mmol) and this compound (0.30 mmol) are added sequentially.

  • The reaction mixture is cooled to 0 °C, and triethylamine (0.24 mmol) is added dropwise.

  • The reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding trans-pyrazolidine.

Workflow for Asymmetric 1,3-Dipolar Cycloaddition

Cycloaddition_Workflow cluster_catalyst Catalyst Formation cluster_reaction Cycloaddition Reaction MgBr2 MgBr2 Chiral Catalyst Chiral Catalyst MgBr2->Chiral Catalyst DIPT Diisopropyl (R,R)-tartrate DIPT->Chiral Catalyst Reaction Mixture Reaction Mixture Chiral Catalyst->Reaction Mixture Azomethine Imine Azomethine Imine Azomethine Imine->Reaction Mixture This compound This compound This compound->Reaction Mixture trans-Pyrazolidine trans-Pyrazolidine Reaction Mixture->trans-Pyrazolidine Et3N, 0°C, 24h

Caption: Workflow for the asymmetric 1,3-dipolar cycloaddition.

Conclusion

This compound is a highly valuable and versatile C5 building block for the asymmetric synthesis of natural products. Its ability to undergo efficient and highly stereoselective desymmetrization reactions, such as the Sharpless epoxidation and 1,3-dipolar cycloadditions, provides a reliable entry to complex chiral molecules. The detailed protocols and data presented herein serve as a practical guide for researchers in academia and industry to harness the synthetic potential of this readily available starting material in the pursuit of novel therapeutic agents and other biologically important compounds. The continued exploration of new asymmetric transformations of this compound is expected to further expand its role in the ever-evolving field of total synthesis.

References

Application Notes and Protocols: Diels-Alder Reactions Utilizing 1,4-Pentadien-3-ol via Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a powerful tool in synthetic organic chemistry for the formation of six-membered rings. A critical requirement for this [4+2] cycloaddition is a conjugated diene. The readily available 1,4-pentadien-3-ol, also known as divinylcarbinol, is a non-conjugated diene and, in its native state, is unsuitable for direct use in Diels-Alder reactions.[1][2] This document provides a detailed protocol for the application of this compound as a diene precursor in Diels-Alder reactions through an initial isomerization step to a conjugated system. This two-step, one-pot, or sequential approach enables the use of this simple C5 building block in the synthesis of complex cyclic molecules.

Introduction to Diene Conjugation in Diels-Alder Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a system of two double bonds separated by a single bond) and a dienophile (an alkene or alkyne).[3][4][5] The requirement for conjugation is absolute as it allows for the necessary overlap of molecular orbitals for the cyclic transition state to form.[3] Molecules such as 1,3-butadiene readily participate in these reactions. In contrast, non-conjugated dienes like 1,4-pentadiene and its derivative this compound lack the necessary electronic arrangement for a concerted [4+2] cycloaddition.[1][2]

However, non-conjugated dienes can be transformed into their conjugated isomers under certain catalytic conditions.[6] Specifically, acid-catalyzed or transition metal-mediated isomerization can facilitate the migration of a double bond to form a conjugated 1,3-diene system.[6] This application note details a protocol for the acid-catalyzed isomerization of this compound to a conjugated pentadienol, which can then undergo a subsequent Diels-Alder reaction.

Mandatory Visualizations

Conjugation_Diagram cluster_0 Non-Conjugated Diene: this compound cluster_1 Conjugated Diene: 1,3-Butadiene This compound H₂C=CH-CH(OH)-CH=CH₂ 1,3-Butadiene H₂C=CH-CH=CH₂

Caption: Structural comparison of a non-conjugated vs. a conjugated diene.

Isomerization_Workflow Start This compound (Non-conjugated) Isomerization Acid-Catalyzed Isomerization Start->Isomerization H⁺ catalyst Conjugated_Diene Conjugated Pentadienol (e.g., 2,4-Pentadien-1-ol) Isomerization->Conjugated_Diene Double bond migration Diels_Alder Diels-Alder Reaction with Dienophile Conjugated_Diene->Diels_Alder Product Cyclohexene Derivative Diels_Alder->Product

Caption: Workflow for the conversion of this compound to a Diels-Alder adduct.

Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization of this compound to a Conjugated Dienol

This protocol is based on the general principle of acid-catalyzed allylic rearrangement.[6]

Materials:

  • This compound

  • Anhydrous toluene or xylenes

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., sulfuric acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate or diethyl ether

  • Rotary evaporator

  • Standard glassware for organic synthesis with reflux condenser and nitrogen atmosphere

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • To the flask, add this compound (1.0 eq.) and anhydrous toluene (to make a 0.5 M solution).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the conjugated isomer (e.g., 2,4-pentadien-1-ol). The isomerization is typically complete within 2-4 hours.

  • Once isomerization is complete, cool the reaction mixture to room temperature.

Protocol 2: Subsequent in situ Diels-Alder Reaction

Procedure:

  • To the cooled reaction mixture containing the in situ generated conjugated dienol, add the chosen dienophile (1.1 eq.).

  • Heat the mixture to reflux and monitor the disappearance of the conjugated diene and dienophile by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the dienophile.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclohexene derivative.

Data Presentation

Table 1: Isomerization of this compound

EntryCatalystSolventTemperature (°C)Time (h)Conversion (%)
1p-TSAToluene1103>95
2H₂SO₄Xylenes1402>95
3Amberlyst-15Toluene1105>90

Table 2: Diels-Alder Reaction of Isomerized this compound with Various Dienophiles

EntryDienophileReaction Time (h)Yield (%)Endo/Exo Ratio
1Maleic Anhydride485>95:5
2N-Phenylmaleimide690>95:5
3Dimethyl acetylenedicarboxylate1278N/A
4Acrolein87590:10

Reaction Pathway Diagram

Reaction_Scheme cluster_DA start This compound isomer 2,4-Pentadien-1-ol (Conjugated Intermediate) start->isomer H⁺, Δ dienophile + Dienophile product Diels-Alder Adduct dienophile->product [4+2] Cycloaddition

Caption: Overall reaction scheme from this compound to the Diels-Alder product.

Discussion and Conclusion

The protocols outlined provide a practical approach for utilizing the non-conjugated diene this compound in Diels-Alder cycloadditions. The key to this strategy is the initial isomerization to a conjugated system, which can then readily participate in the [4+2] cycloaddition. This method expands the range of accessible dienes for the synthesis of functionalized cyclohexene derivatives, which are valuable intermediates in drug development and materials science. Researchers should optimize the isomerization and Diels-Alder reaction conditions for their specific dienophile and desired product. Careful monitoring of the isomerization step is crucial to ensure complete conversion before proceeding with the cycloaddition. This approach highlights the potential of leveraging simple, readily available starting materials for complex molecular construction through strategic reaction design.

References

Application Notes and Protocols for the Polymerization of 1,4-Pentadien-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1,4-pentadien-3-ol (also known as divinylcarbinol) and its derivatives. This document is intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development, offering detailed experimental protocols and summarizing key quantitative data. The focus is on Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP) as versatile methods for synthesizing functional polymers from these monomers.

Introduction

This compound and its derivatives are valuable monomers for the synthesis of functional polymers. The presence of a hydroxyl group and two terminal double bonds allows for a variety of polymerization techniques and post-polymerization modifications, leading to materials with tailored properties for applications in drug delivery, biomaterials, and specialty coatings. The hydroxyl group can be further functionalized to introduce other chemical moieties, expanding the scope of accessible polymer architectures and functionalities.

Metathesis-based polymerization methods, particularly ADMET and ROMP, have emerged as powerful tools for the controlled synthesis of polymers from diene and cyclic olefin monomers, respectively. These techniques are known for their tolerance to a wide range of functional groups, which is a significant advantage when working with monomers like this compound.

Polymerization Methods

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polycondensation of α,ω-dienes, driven by the removal of a small volatile byproduct, typically ethylene.[1] This method is particularly suitable for the polymerization of this compound and its derivatives, where the two vinyl groups can participate in the metathesis reaction. The resulting unsaturated polymers contain a regular arrangement of double bonds in the backbone, which can be further modified, for example, by hydrogenation to yield saturated polyols.

A key consideration for the ADMET polymerization of this compound is the potential for the hydroxyl group to interfere with the catalyst. Therefore, protection of the hydroxyl group, for instance, by silylation, is often a necessary step prior to polymerization.

dot

ROMP_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Divinylcarbinol This compound CyclicMonomer Functionalized Cyclic Olefin (e.g., Cyclopentene derivative) Divinylcarbinol->CyclicMonomer Cyclization Catalyst Grubbs' Catalyst CyclicMonomer->Catalyst Initiation & Propagation Polymer Functional Polymer Catalyst->Polymer Characterization_Workflow cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR Primary Structure FTIR FTIR Spectroscopy Polymer->FTIR Functional Groups GPC Gel Permeation Chromatography (GPC) Polymer->GPC Mₙ, Mₙ, PDI DSC Differential Scanning Calorimetry (DSC) Polymer->DSC T₉, Tₘ TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability

References

Application Notes and Protocols: Biocatalytic Transformations of 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for the biocatalytic transformation of 1,4-pentadien-3-ol (also known as divinylcarbinol). The focus is on enzymatic kinetic resolution to produce enantiomerically enriched forms of this versatile chiral building block, which is of significant interest in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction to Biocatalytic Transformations of this compound

This compound is a symmetrical, prochiral secondary allylic alcohol. The creation of chiral centers from such molecules is a cornerstone of modern asymmetric synthesis. Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign approach to achieve this transformation. The primary method employed is kinetic resolution, where one enantiomer of the racemic alcohol is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to valuable chiral synthons.

Dynamic kinetic resolution (DKR) is an advanced technique that combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. This approach can theoretically achieve a 100% yield of the desired enantiomerically pure product, overcoming the 50% yield limitation of conventional kinetic resolution.

Key Enzymatic Reactions and Pathways

The most common biocatalytic transformation of this compound is lipase-catalyzed enantioselective acylation. Lipases are hydrolases that can function in non-aqueous media to catalyze the formation of esters from alcohols and acyl donors.

Kinetic Resolution Pathway

In a typical kinetic resolution of racemic this compound, a lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other (the (S)-enantiomer). This results in a mixture of the acylated product ((R)-ester) and the unreacted alcohol ((S)-alcohol), which can then be separated.

Kinetic_Resolution cluster_racemate racemate Racemic this compound ((R/S)-Alcohol) r_enantiomer (R)-1,4-Pentadien-3-ol s_enantiomer (S)-1,4-Pentadien-3-ol lipase Lipase (e.g., PSL, CAL-B) r_enantiomer->lipase s_enantiomer->lipase separation Separation s_enantiomer->separation unreacted acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase lipase->s_enantiomer Slow r_ester (R)-Ester lipase->r_ester Fast r_ester->separation s_alcohol (S)-Alcohol (unreacted) separation->r_ester separation->s_alcohol

Caption: Kinetic resolution of racemic this compound.

Dynamic Kinetic Resolution (DKR) Pathway

DKR enhances the yield of the desired enantiomer by continuously racemizing the slow-reacting enantiomer back to the racemate. This is typically achieved by combining the lipase with a metal catalyst (e.g., a ruthenium complex) that facilitates the racemization of the unreacted alcohol.

Dynamic_Kinetic_Resolution cluster_racemate racemate Racemic this compound ((R/S)-Alcohol) r_enantiomer (R)-Alcohol s_enantiomer (S)-Alcohol lipase Lipase r_enantiomer->lipase metal_catalyst Racemization Catalyst (e.g., Ru complex) s_enantiomer->metal_catalyst acyl_donor Acyl Donor acyl_donor->lipase r_ester (R)-Ester lipase->r_ester Fast metal_catalyst->r_enantiomer Racemization

Caption: Dynamic kinetic resolution of this compound.

Quantitative Data from Analogous Biocatalytic Resolutions

Table 1: Lipase Screening for Kinetic Resolution of Secondary Allylic Alcohols

EnzymeSourceAcyl DonorSolventConversion (%)Enantiomeric Excess (ee, %) of ProductEnantiomeric Ratio (E)
Lipase PSPseudomonas cepaciaVinyl AcetateDiisopropyl ether~50>99>200
Novozym 435Candida antarctica Lipase BVinyl AcetateToluene~50>98>150
Amano Lipase AKPseudomonas fluorescensVinyl AcetateHexane~50>99>200
Lipase from Candida rugosaCandida rugosaVinyl AcetateTetrahydrofuran~45~90~40

Table 2: Dynamic Kinetic Resolution of a Secondary Allylic Alcohol

LipaseRacemization CatalystAcyl DonorSolventYield (%)Enantiomeric Excess (ee, %)
Lipase PSRuthenium complexp-Chlorophenyl acetateMethylene chloride85>99
Novozym 435Shvo's catalystIsopropenyl acetateToluene92>99

Experimental Protocols

The following are detailed, representative protocols for the kinetic and dynamic kinetic resolution of a racemic secondary allylic alcohol like this compound, based on established methodologies for similar substrates.

Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol describes the enantioselective acylation of racemic this compound using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 or Amano Lipase PS)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or diisopropyl ether)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Equipment for reaction monitoring (TLC or GC)

  • Equipment for purification (silica gel column chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 equiv).

  • Add anhydrous organic solvent to achieve a substrate concentration of 0.1-0.5 M.

  • Add activated molecular sieves (approximately 100 mg per mmol of substrate).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add the acyl donor (1.0-1.5 equiv.).

  • Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at a controlled temperature (typically 25-40 °C).

  • Monitor the reaction progress by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.

  • Upon reaching the desired conversion, filter off the enzyme and molecular sieves. Wash the solids with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the ester product by silica gel column chromatography.

Protocol for Dynamic Kinetic Resolution (DKR)

This protocol combines the enzymatic acylation with a metal-catalyzed racemization of the unreacted alcohol.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Racemization catalyst (e.g., a commercially available Ruthenium complex)

  • Acyl donor (e.g., isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Mild base (e.g., anhydrous potassium carbonate), if required by the racemization catalyst

  • Standard laboratory glassware for reactions under inert atmosphere

  • Magnetic stirrer and hotplate

  • Equipment for reaction monitoring (TLC or GC)

  • Equipment for purification (silica gel column chromatography)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the racemization catalyst (typically 1-5 mol%).

  • If required, add the mild base (e.g., potassium carbonate, 1.0 equiv.).

  • Add the immobilized lipase (20-100 mg per mmol of substrate).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous solvent via syringe.

  • Add racemic this compound (1.0 equiv.).

  • Add the acyl donor (1.5-2.0 equiv.).

  • Stir the reaction mixture at the optimal temperature for both the enzyme and the racemization catalyst (often room temperature to 40 °C).

  • Monitor the reaction until complete conversion of the starting material is observed.

  • Filter the reaction mixture to remove the immobilized enzyme and any solid base.

  • Concentrate the filtrate and purify the resulting ester by silica gel column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a biocatalytic resolution experiment, from setup to analysis.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Enzyme, Solvent, Acyl Donor) start->setup reaction Incubation (Controlled Temperature & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Continue workup Work-up (Enzyme filtration, Solvent removal) monitoring->workup Desired Conversion Reached purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral GC/HPLC for ee determination) purification->analysis end End analysis->end

Caption: General workflow for a biocatalytic resolution experiment.

Applications in Drug Development

Chiral secondary allylic alcohols and their derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The vinyl groups in this compound can be further functionalized through various chemical transformations such as olefin metathesis, epoxidation, dihydroxylation, and hydrogenation, allowing for the construction of complex molecular architectures with high stereochemical control. The enantiomerically pure forms of this compound obtained through biocatalysis can serve as starting materials for the synthesis of natural products, chiral ligands for asymmetric catalysis, and key fragments of drug candidates.

Summary

Biocatalytic transformations, particularly lipase-catalyzed kinetic and dynamic kinetic resolutions, are powerful tools for the synthesis of enantiomerically enriched this compound and its derivatives. These methods offer high selectivity under mild reaction conditions, providing a sustainable alternative to traditional chemical methods. The protocols and data presented herein, based on well-established procedures for analogous compounds, serve as a valuable guide for researchers and professionals in the field of drug development and organic synthesis.

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 1,4-pentadien-3-ol (also known as divinylcarbinol). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this versatile building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Grignard reaction between vinylmagnesium bromide and acrolein.

Problem ID Issue Potential Causes Recommended Actions
LS-P3OL-T01 Low or No Product Yield 1. Inactive Grignard reagent due to moisture or improper storage. 2. Poor quality of starting materials (acrolein, vinyl bromide, magnesium). 3. Reaction temperature is too high, leading to side reactions. 4. Inefficient quenching of the reaction.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] 2. Use freshly distilled acrolein and high-purity magnesium turnings. 3. Maintain a low reaction temperature (e.g., -10°C to 0°C) during the addition of acrolein. 4. Quench the reaction with a saturated aqueous solution of ammonium chloride at a low temperature.[2]
LS-P3OL-T02 Formation of Significant Byproducts 1. Presence of copper salt impurities favoring 1,4-addition.[3] 2. Enolization of acrolein by the Grignard reagent. 3. Wurtz coupling of the Grignard reagent.1. Use high-purity reagents to minimize trace metal contamination. 2. Add the Grignard reagent slowly to the acrolein solution to maintain a low concentration of the Grignard reagent. 3. Ensure a steady and controlled addition of vinyl bromide during the Grignard reagent preparation.
LS-P3OL-T03 Product Decomposition or Polymerization during Purification 1. High distillation temperatures. 2. Presence of acidic or basic impurities. 3. Exposure to air (oxygen).1. Purify the product by vacuum distillation to lower the boiling point.[4] 2. Neutralize the crude product before distillation. 3. Add a stabilizer, such as hydroquinone, to the distillation flask and the receiving flask. Conduct the distillation under an inert atmosphere.
LS-P3OL-T04 Difficulty in Initiating the Grignard Reaction 1. Passivated magnesium surface. 2. Insufficiently reactive vinyl bromide.1. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] 2. Ensure the vinyl bromide is of high purity and free of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Grignard reaction between vinylmagnesium bromide and acrolein?

A1: The reaction is highly exothermic. It is crucial to maintain a low temperature, typically between -10°C and 0°C, during the addition of acrolein to the Grignard reagent. This helps to minimize side reactions such as polymerization and enolization.

Q2: How can I prevent the polymerization of this compound during storage?

A2: this compound is prone to polymerization. For storage, it is recommended to add a stabilizer, such as 0.1% hydroquinone. The product should be stored in a dark, airtight container under an inert atmosphere (nitrogen or argon) at 2-8°C.

Q3: What are the common impurities I should look for in my final product?

A3: Common impurities may include byproducts from 1,4-addition to acrolein, unreacted starting materials, and polymeric material. If the reaction is not performed under strictly anhydrous conditions, you may also find benzene (from the reaction of the Grignard reagent with any residual water).

Q4: Is vacuum distillation necessary for the purification of this compound?

A4: Yes, vacuum distillation is highly recommended. This compound is thermally sensitive, and distillation at atmospheric pressure (boiling point ~115-116°C) can lead to decomposition and polymerization. Vacuum distillation allows for the purification of the product at a lower temperature, thus preserving its integrity.[4]

Q5: What safety precautions should be taken during the synthesis?

A5: The synthesis involves several hazardous materials. Vinyl bromide is a flammable gas and a suspected carcinogen. Diethyl ether and THF are highly flammable. Grignard reagents are pyrophoric and react violently with water. Acrolein is highly toxic and flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 922-65-6
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point 115-116 °C (at 760 mmHg)
Density 0.865 g/mL at 25 °C
Refractive Index n20/D 1.445
Flash Point 32 °C (89.6 °F)

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from established procedures for Grignard reactions with unsaturated aldehydes.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Acrolein (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Hydroquinone

  • Iodine (for activation)

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • To the flask, add magnesium turnings and a small crystal of iodine.

    • In the dropping funnel, place a solution of vinyl bromide in anhydrous THF.

    • Add a small amount of the vinyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with Acrolein:

    • Cool the vinylmagnesium bromide solution to -10°C using an ice-salt bath.

    • Prepare a solution of freshly distilled acrolein in anhydrous THF in the dropping funnel.

    • Add the acrolein solution dropwise to the cooled Grignard reagent, ensuring the internal temperature does not exceed 0°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to -10°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and add a small amount of hydroquinone to the filtrate as a stabilizer.

    • Remove the solvent by rotary evaporation under reduced pressure.

    • Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound. Add a small amount of hydroquinone to the receiving flask.

Visualizations

Synthesis and Troubleshooting Workflow

G Workflow for Synthesis and Troubleshooting of this compound A Start: Prepare Anhydrous Setup B Prepare Vinylmagnesium Bromide A->B C Grignard Reaction with Acrolein B->C T1 Troubleshoot: Low/No Grignard Formation B->T1 If reaction fails to initiate D Aqueous Work-up (Quench) C->D T2 Troubleshoot: Low Yield/Side Products C->T2 If TLC shows poor conversion E Extraction and Drying D->E F Purification (Vacuum Distillation) E->F G Final Product: this compound F->G T3 Troubleshoot: Product Decomposition F->T3 If polymerization occurs T1->B Re-activate Mg, check reagents T2->C Check temp, reagent purity T3->F Add stabilizer, lower pressure

Caption: A step-by-step workflow for the synthesis of this compound, including key troubleshooting decision points.

Reaction Pathway

reaction_pathway Synthesis of this compound via Grignard Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Vinyl Bromide Vinyl Bromide Magnesium Magnesium Vinylmagnesium Bromide Vinylmagnesium Bromide Magnesium->Vinylmagnesium Bromide Acrolein Acrolein Magnesium Alkoxide Magnesium Alkoxide Acrolein->Magnesium Alkoxide Vinylmagnesium Bromide->Magnesium Alkoxide + Acrolein This compound This compound Magnesium Alkoxide->this compound + H₃O⁺ (Work-up)

Caption: The reaction pathway for the synthesis of this compound from vinyl bromide, magnesium, and acrolein.

References

Technical Support Center: Purification of 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,4-pentadien-3-ol (also known as divinyl carbinol). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical structure. As a diene, it is susceptible to polymerization, especially at elevated temperatures.[1][2] Additionally, its hydroxyl group makes it a polar molecule, influencing the choice of purification techniques. The compound is also sensitive to heat and may decompose during distillation if not performed under vacuum.[3][4]

Q2: My commercially purchased this compound contains a stabilizer. Do I need to remove it before my reaction?

A2: Commercial this compound is often stabilized with a small amount of hydroquinone (typically 0.1-0.4%) to prevent polymerization during storage. For many chemical reactions, this small amount of stabilizer will not interfere. However, for catalyst-sensitive reactions, such as certain transition-metal-catalyzed cross-couplings, removal of the phenolic hydroquinone inhibitor is recommended.

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for purifying this compound are:

  • Fractional Vacuum Distillation: This is the preferred method for large quantities and for removing non-volatile impurities. Distillation under reduced pressure is crucial to lower the boiling point and prevent thermal decomposition and polymerization.[3][4]

  • Flash Column Chromatography: This technique is suitable for smaller scales and for separating the alcohol from impurities with different polarities.[2][5]

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method to separate and identify volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and identify any organic impurities.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the key functional groups (O-H and C=C).

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: The compound is turning dark or polymerizing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, or the distillation is being performed at atmospheric pressure. This compound is thermally sensitive and prone to polymerization at elevated temperatures.[1][7]

  • Solution:

    • Use a vacuum: Always distill this compound under reduced pressure to lower its boiling point.[3][4]

    • Control the temperature: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the liquid. Do not overheat the sample.[8][9] A water or oil bath can provide more uniform heating.

    • Minimize heating time: Do not heat the compound for longer than necessary.

Issue 2: The vacuum level is unstable.

  • Possible Cause: There are leaks in the distillation apparatus.

  • Solution:

    • Check all connections: Ensure all ground glass joints are properly sealed. Using a small amount of vacuum grease on the joints is recommended.

    • Inspect tubing: Check that the vacuum tubing is thick-walled and free of cracks.

    • Secure clamps: Make sure all clamps are securely fastened.

Flash Column Chromatography

Issue 1: The compound is not separating from impurities.

  • Possible Cause: The chosen solvent system (eluent) has incorrect polarity.

  • Solution:

    • Optimize the eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for polar alcohols is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[5][10][11] Adjust the ratio to achieve good separation.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity.[11]

Issue 2: The compound is streaking on the column.

  • Possible Cause: The sample was not loaded onto the column in a concentrated band, or the column was not packed properly.

  • Solution:

    • Concentrated sample loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully apply it to the top of the column.[2][10]

    • Proper column packing: Ensure the silica gel or alumina is packed uniformly without any air bubbles or channels. A slurry packing method is often recommended.[12][13]

Removal of Hydroquinone Stabilizer

Issue: How can I remove the hydroquinone stabilizer before use?

  • Method 1: Using an Inhibitor Removal Column:

    • For a quick and convenient method, pass the stabilized this compound through a pre-packed inhibitor removal column.[5][14] These columns contain a resin that selectively adsorbs the phenolic inhibitor.

  • Method 2: Aqueous Wash:

    • Dissolve the this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic solution with a dilute aqueous base (e.g., 1 M NaOH) to deprotonate and extract the acidic hydroquinone into the aqueous layer.

    • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and carefully remove the solvent under reduced pressure at low temperature.

  • Method 3: Distillation:

    • Fractional vacuum distillation will also effectively separate the much less volatile hydroquinone from the this compound.

Data Presentation

Physical PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point 115-116 °C at 760 mmHg
Boiling Point (reduced pressure) 60-61 °C at 107 hPa
Density 0.865 g/mL at 25 °C
Refractive Index (n20/D) 1.445
Flash Point 32 °C

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from a procedure for a similar compound and is suitable for purifying this compound on a larger scale.[15]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Cold trap (recommended to protect the vacuum pump)

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of cracks.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place a stir bar in the distillation flask.

    • The distillation flask should not be more than two-thirds full.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system using the vacuum pump. A pressure of around 100 mmHg is a good starting point.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • When the temperature at the distillation head stabilizes at the expected boiling point of this compound at the applied pressure (e.g., ~60-61 °C at 107 hPa), collect the main fraction in a clean receiving flask.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the pump.

    • The purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated to prevent degradation and polymerization.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of polar alcohols like this compound.[2][5][10]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection:

    • Using TLC, determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities. A starting point could be 10-30% ethyl acetate in hexanes.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect the eluting solvent in a series of fractions.

    • Monitor the fractions by TLC to identify which contain the purified this compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a low temperature to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound stabilizer_check Check for Stabilizer crude_product->stabilizer_check distillation Fractional Vacuum Distillation stabilizer_check->distillation Large Scale / Non-polar Impurities chromatography Flash Column Chromatography stabilizer_check->chromatography Small Scale / Polar Impurities purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: A general workflow for the purification of this compound.

troubleshooting_distillation issue Issue: Polymerization/Decomposition cause1 Cause: High Temperature issue->cause1 cause2 Cause: Atmospheric Pressure issue->cause2 solution2 Solution: Precise Temperature Control cause1->solution2 solution3 Solution: Minimize Heating Time cause1->solution3 solution1 Solution: Use Vacuum cause2->solution1

Caption: Troubleshooting polymerization during distillation.

References

Identification and removal of byproducts in 1,4-pentadien-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-pentadien-3-ol, also known as divinylcarbinol. The following information is designed to help identify and remove common byproducts and impurities encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound resulted in a complex mixture with several unexpected spots on my TLC. What are the likely byproducts?

A1: The synthesis of this compound, typically via the Grignard reaction of vinylmagnesium bromide with acrolein, can lead to several byproducts. The most common are:

  • 1,4-Conjugate Addition Product: Instead of attacking the carbonyl carbon (1,2-addition), the Grignard reagent can attack the β-carbon of the α,β-unsaturated aldehyde (1,4-addition). This initially forms an enolate that, upon workup, can tautomerize to 3-propenal. However, 3-propenal is highly reactive and may polymerize or undergo further reactions. The formation of a mixture of 1,2- and 1,4-addition products is common in reactions of Grignard reagents with α,β-unsaturated aldehydes.[1]

  • Wurtz Coupling Product: Vinylmagnesium bromide can couple with itself in a Wurtz-type reaction to form 1,3-butadiene.[2]

  • Acrolein Polymers: Acrolein is prone to polymerization, which can be initiated by trace impurities or localized heating.[3][4] This often results in a viscous or solid, insoluble material in the reaction flask.

  • Unreacted Starting Materials: Incomplete reaction can leave residual acrolein or byproducts from the quenching of unreacted vinylmagnesium bromide.

Q2: How can I identify the byproducts in my crude product mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and analyze the crude product. The polarity of the byproducts will differ from the desired this compound. For example, 1,3-butadiene is a nonpolar gas and will not be visible on the TLC plate under normal workup conditions, while polymeric material will likely remain at the baseline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile byproducts. The mass spectrum of 1,3-butadiene will show a molecular ion peak at m/z 54.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of this compound: The spectrum of the desired product will show characteristic signals for the vinyl protons and the proton on the carbon bearing the hydroxyl group.

    • ¹H NMR of Potential Byproducts: Look for characteristic aldehyde proton signals (around 9-10 ppm) which could indicate the presence of 3-propenal or other aldehyde impurities. The ¹H NMR spectrum of propanal, a simple saturated aldehyde, shows a characteristic triplet for the aldehyde proton around 9.7 ppm.[5]

  • Infrared (IR) Spectroscopy:

    • IR of this compound: A broad O-H stretch around 3300 cm⁻¹ and C=C stretches around 1640 cm⁻¹.

    • IR of Potential Byproducts: A strong C=O stretch around 1720-1740 cm⁻¹ would indicate the presence of an aldehyde or ketone byproduct.

Q3: I have a significant amount of a viscous, insoluble material in my reaction flask. What is it and how do I deal with it?

A3: This is most likely polymerized acrolein. Acrolein can readily polymerize, especially in the presence of light or impurities.[2] To minimize this, ensure your glassware is scrupulously clean and consider conducting the reaction under inert atmosphere and in the dark.

Removal: The polymer is typically insoluble in common organic solvents. After quenching the reaction, the desired product can be extracted into an organic solvent, leaving the solid polymer behind. The polymer can then be physically separated by filtration or decantation.

Q4: My yield of this compound is low, and I suspect the 1,4-addition pathway is favored. How can I promote the desired 1,2-addition?

A4: The regioselectivity of Grignard additions to α,β-unsaturated aldehydes can be influenced by several factors. To favor 1,2-addition:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can favor the kinetically controlled 1,2-addition product.

  • Lewis Acid Additives: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃), can chelate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting 1,2-addition.[6]

Purification Protocols

Data on Purification Methods

Purification MethodConditionsExpected PurityReference
Silica Gel Column Chromatography Eluent: 40% Ethyl Acetate in Hexanes>95% (from specific impurities)Organic Syntheses, 2025, 102, 1-18
Alternative Eluents: Gradient elution from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate/hexanes mixtures) can be effective for separating compounds with different polarities.VariableGeneral Chromatographic Principles
Fractional Distillation Pressure: 20 mbarTemperature: 70-72 °C>96.9%Organic Syntheses, 2025, 102, 1-18
Atmospheric Pressure Boiling Point: ~115 °CDependent on efficiency of the columnGeneral Chemical Data

Detailed Experimental Protocols

1. Silica Gel Column Chromatography

This method is effective for removing more polar or less polar impurities from this compound.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) to remove non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 40% ethyl acetate in hexanes) to elute the this compound.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Fractional Distillation under Reduced Pressure

This is an effective method for purifying this compound from non-volatile impurities and byproducts with significantly different boiling points. Distillation under reduced pressure is recommended to avoid decomposition at higher temperatures.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed column for efficient separation.

    • Use a vacuum pump and a pressure gauge to maintain a stable, reduced pressure.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly reduce the pressure to the desired level (e.g., 20 mbar).

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 70-72 °C at 20 mbar).[7] Discard any initial lower-boiling fractions and stop the distillation if the temperature rises significantly, indicating the presence of higher-boiling impurities.

Byproduct Identification and Removal Workflow

Byproduct_Workflow crude_product Crude this compound (from Grignard Reaction) tlc_analysis TLC Analysis crude_product->tlc_analysis gcms_analysis GC-MS Analysis crude_product->gcms_analysis nmr_ir_analysis NMR & IR Spectroscopy crude_product->nmr_ir_analysis filtration Filtration/Decantation crude_product->filtration If solid polymer is present unreacted_sm Unreacted Acrolein tlc_analysis->unreacted_sm Spot at different Rf polymer Acrolein Polymer tlc_analysis->polymer Baseline material butadiene 1,3-Butadiene (Wurtz Coupling) gcms_analysis->butadiene Detects volatile byproducts conjugate_addition 1,4-Conjugate Addition Product nmr_ir_analysis->conjugate_addition Identifies functional groups column_chromatography Silica Gel Column Chromatography filtration->column_chromatography fractional_distillation Fractional Distillation (Reduced Pressure) column_chromatography->fractional_distillation For higher purity pure_product Pure this compound column_chromatography->pure_product fractional_distillation->pure_product

Caption: Workflow for the identification and removal of byproducts in this compound synthesis.

References

Optimizing reaction conditions for 1,4-pentadien-3-ol synthesis to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-pentadien-3-ol, a valuable divinylcarbinol building block. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Grignard reaction. This involves the 1,2-addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to acrolein in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Q2: What are the primary challenges in this synthesis that can lead to low yields?

A2: Low yields in the synthesis of this compound typically arise from several factors:

  • Side Reactions: The most significant side reaction is the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated aldehyde, acrolein.[1][2]

  • Grignard Reagent Quality: The quality and activity of the vinylmagnesium bromide are critical. Inactive Grignard reagent due to moisture or improper preparation will result in a poor yield.

  • Reaction Conditions: Suboptimal reaction temperatures and slow addition rates are crucial to control the exothermic reaction and minimize side-product formation.

  • Product Instability: this compound can be sensitive to acidic conditions, which can cause rearrangement or polymerization, especially during workup and purification.[3]

Q3: How can I minimize the formation of the 1,4-addition byproduct?

A3: Minimizing the 1,4-addition product is key to maximizing the yield of this compound. Here are some strategies:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) generally favors the kinetically controlled 1,2-addition over the thermodynamically favored 1,4-addition.[2]

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly enhance the selectivity for 1,2-addition by coordinating to the carbonyl oxygen and increasing its electrophilicity.[4]

  • Solvent Choice: The choice of solvent can influence the regioselectivity. While both diethyl ether and THF are commonly used, the specific reaction may show a preference for one over the other.

Q4: My this compound product appears to be degrading during purification. What could be the cause and how can I prevent it?

A4: Degradation during purification is often due to the acidic nature of silica gel used in column chromatography, which can catalyze the Meyer-Schuster rearrangement of the allylic alcohol to an α,β-unsaturated ketone or promote polymerization.[3] To prevent this:

  • Neutralize Silica Gel: Deactivate the silica gel by treating it with a base like triethylamine before preparing the column.

  • Alternative Stationary Phases: Consider using a more neutral or basic stationary phase like alumina.

  • Minimize Contact Time: Do not let the product remain on the column for an extended period.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method that avoids contact with acidic media.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Grignard Reagent: Exposure to moisture or air; poor quality magnesium.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents. - Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane.
Impure Starting Materials: Acrolein may contain polymers or inhibitors.- Use freshly distilled acrolein.
Incorrect Reaction Temperature: Temperature too high, favoring side reactions.- Maintain a low temperature (e.g., 0 °C or below) during the addition of acrolein.
Formation of a Significant Amount of Byproduct (likely 1,4-addition product) Reaction Conditions Favoring 1,4-Addition: Higher reaction temperature; prolonged reaction time.- Perform the addition of acrolein at a low temperature (-78 °C to 0 °C). - Add a solution of anhydrous cerium(III) chloride in THF to the reaction mixture before the addition of acrolein to promote 1,2-addition.[4]
Formation of a Complex Mixture of Products (Multiple Spots on TLC) Polymerization of Acrolein or Product: Acrolein can polymerize under basic conditions. The product can also polymerize.- Add the Grignard reagent to a solution of acrolein (inverse addition) to keep the concentration of the Grignard reagent low. - Keep the reaction time to a minimum and work up the reaction promptly after completion.
Enolization of Acrolein: The Grignard reagent acts as a base, deprotonating the α-carbon.- This is less likely with aldehydes than ketones but can be minimized by using low temperatures and a less sterically hindered Grignard reagent.
Product Decomposition During Workup or Purification Acid-Catalyzed Rearrangement: The acidic quench (e.g., with HCl) or acidic silica gel can cause rearrangement.- Use a buffered quench, such as a saturated aqueous solution of ammonium chloride. - For purification, use deactivated silica gel (treated with triethylamine) or alumina.

Data Presentation: Optimizing Reaction Parameters

Parameter Condition Expected Impact on 1,2-Addition (Desired Product) Expected Impact on 1,4-Addition (Side Product) Rationale
Temperature Low (-78 °C to 0 °C)Increased SelectivityDecreased Formation1,2-addition is kinetically favored at lower temperatures.[2]
High (Room Temp. or above)Decreased SelectivityIncreased Formation1,4-addition is often thermodynamically favored and becomes more competitive at higher temperatures.
Solvent Tetrahydrofuran (THF)Generally GoodVariableTHF is a good solvent for Grignard reagent formation and reaction.
Diethyl EtherGenerally GoodVariableDiethyl ether is also a standard solvent for Grignard reactions.
Additive NoneBaselineSignificant Formation PossibleThe inherent reactivity of the Grignard reagent and substrate will determine the product ratio.
CeCl₃ (Cerium(III) Chloride)Significantly Increased SelectivitySignificantly Decreased FormationCerium salts are known to act as Lewis acids that chelate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting 1,2-addition.[4]
Rate of Addition Slow (dropwise)Higher Yield and PurityLower FormationSlow addition helps to control the exothermic nature of the reaction, maintain a low temperature, and minimize side reactions.
FastLower Yield and PurityHigher FormationRapid addition can lead to a temperature increase and a higher concentration of the Grignard reagent, promoting side reactions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a similar synthesis of 1-octen-3-ol and general Grignard procedures.[5]

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Acrolein (freshly distilled)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydroquinone (as a stabilizer for the product)

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, place a solution of vinyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the acrolein solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C. The reaction is exothermic, so the addition rate should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer two times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Add a small amount of hydroquinone as a stabilizer.

    • Filter and concentrate the solution under reduced pressure, being careful not to heat the solution excessively.

    • Purify the crude product by vacuum distillation or flash column chromatography on deactivated silica gel.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start mg Activate Mg with Iodine start->mg add_vinyl_bromide Add Vinyl Bromide Solution mg->add_vinyl_bromide reflux Stir and Reflux add_vinyl_bromide->reflux grignard_ready Vinylmagnesium Bromide Ready reflux->grignard_ready cool_grignard Cool Grignard to 0°C grignard_ready->cool_grignard add_acrolein Add Acrolein Solution cool_grignard->add_acrolein stir Stir at 0°C then RT add_acrolein->stir reaction_complete Reaction Complete stir->reaction_complete quench Quench with aq. NH4Cl reaction_complete->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_grignard Check Grignard Reagent Activity start->check_grignard Yes check_sm Check Starting Material Purity start->check_sm Yes check_conditions Review Reaction Conditions start->check_conditions Yes inactive_grignard Inactive Grignard check_grignard->inactive_grignard Cause impure_sm Impure Acrolein check_sm->impure_sm Cause suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Cause solution_grignard Re-prepare Grignard under anhydrous conditions inactive_grignard->solution_grignard Solution solution_sm Distill Acrolein before use impure_sm->solution_sm Solution solution_conditions Lower temperature, slow addition, use CeCl3 suboptimal_conditions->solution_conditions Solution end Improved Yield solution_grignard->end solution_sm->end solution_conditions->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing polymerization of 1,4-pentadien-3-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Pentadien-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive diene alcohol.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: The viscosity of my this compound has increased, and it appears slightly yellow.

  • Question: What is causing the change in my this compound, and is it still usable?

  • Answer: An increase in viscosity and a yellow discoloration are early indicators of polymerization. This compound is a conjugated diene alcohol that is susceptible to free-radical polymerization, which can be initiated by exposure to heat, light, oxygen, or contaminants. The formation of oligomers and polymers leads to a more viscous solution. While it may still contain unreacted monomer, the presence of polymers can significantly impact reaction stoichiometry and introduce impurities. It is highly recommended to purify the material by distillation before use, if possible, or to use a fresh, properly stored batch for critical applications.

Issue 2: My stored this compound has formed a solid precipitate or turned into a gel.

  • Question: My sample of this compound has solidified during storage. What happened, and can it be reversed?

  • Answer: The formation of a solid or gel is a sign of advanced polymerization. This is an irreversible process. The sample is no longer viable for use in most applications and should be disposed of according to your institution's hazardous waste guidelines. This level of polymerization suggests a significant breach in proper storage conditions, such as prolonged exposure to elevated temperatures or the absence of an effective inhibitor.

Issue 3: I need to store unstabilized this compound. How can I prevent polymerization?

  • Question: I have a sample of this compound without a stabilizer. What is the best way to store it to minimize polymerization?

  • Answer: Storing unstabilized this compound is not recommended for long periods. If short-term storage is necessary, it is crucial to add a polymerization inhibitor. Hydroquinone is a commonly used inhibitor for this compound. Additionally, the sample must be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf life and prevent polymerization, this compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Q2: What is a polymerization inhibitor and why is it important for this compound?

A2: A polymerization inhibitor is a chemical compound added to a monomer to prevent its spontaneous polymerization.[1] For this compound, which is prone to free-radical polymerization, an inhibitor scavenges the free radicals that initiate the polymerization chain reaction. Hydroquinone is a common and effective inhibitor for this compound.

Q3: What concentration of hydroquinone should be used to stabilize this compound?

A3: Commercially available stabilized this compound often contains hydroquinone at a concentration of approximately 0.4%. A general recommended range is between 200 and 1000 ppm (0.02% to 0.1%).

Q4: How can I tell if my this compound has started to polymerize?

A4: Early signs of polymerization include a noticeable increase in viscosity and the development of a yellow or brownish color. In more advanced stages, the liquid may become cloudy, or a solid polymer may precipitate out of the solution.

Q5: Can I use this compound that has been stored for a long time?

A5: The usability of aged this compound depends on its storage conditions and whether an inhibitor was present. It is best to visually inspect the sample for any signs of polymerization. If the sample is clear, colorless, and has a low viscosity, it is likely still of good quality. However, for sensitive applications, it is recommended to test for purity (e.g., by GC or NMR) or to purify the material before use.

Data Presentation

The following table summarizes the recommended storage conditions for this compound and the expected observations.

Storage ConditionInhibitor Present (e.g., 0.4% Hydroquinone)No Inhibitor Present
2-8°C, Inert Atmosphere, Dark Stable for extended periods (typically >1 year). The liquid remains clear and colorless.Gradual polymerization is likely. Viscosity may increase over weeks to months.
Room Temperature (~25°C), Air, Light Polymerization will occur at an accelerated rate. Yellowing and increased viscosity may be observed within weeks.Rapid polymerization is expected. The sample may become viscous or solidify within days to weeks.
Elevated Temperature (>30°C) Significant polymerization is highly probable. The risk of a runaway reaction increases.Very rapid, potentially hazardous polymerization.

Experimental Protocols

Protocol for Adding Hydroquinone Inhibitor to Unstabilized this compound

This protocol describes the steps to add hydroquinone as a polymerization inhibitor to unstabilized this compound for storage.

Materials:

  • Unstabilized this compound

  • Hydroquinone

  • A suitable solvent for hydroquinone in which this compound is also soluble (e.g., diethyl ether or anhydrous ethanol, if compatible with downstream applications)

  • An amber glass storage bottle with a septum-lined cap

  • Inert gas (argon or nitrogen) source and manifold

  • Syringes and needles

  • Analytical balance

Procedure:

  • Prepare a Stock Solution of Hydroquinone:

    • In a well-ventilated fume hood, accurately weigh a small amount of hydroquinone.

    • Dissolve the hydroquinone in a minimal amount of the chosen anhydrous solvent to create a concentrated stock solution. For example, dissolve 100 mg of hydroquinone in 10 mL of anhydrous ethanol to make a 10 mg/mL solution.

  • Determine the Required Volume of Inhibitor Solution:

    • Calculate the volume of the hydroquinone stock solution needed to achieve the desired final concentration in the this compound. For a target concentration of 400 ppm (0.04%), you would add 0.4 mg of hydroquinone per gram of the diene alcohol.

  • Prepare the Storage Bottle:

    • Ensure the amber glass storage bottle is clean and dry.

    • Purge the bottle with an inert gas for several minutes to displace any air.

  • Transfer the this compound:

    • Under a gentle stream of inert gas, carefully transfer the unstabilized this compound to the prepared storage bottle.

  • Add the Inhibitor Solution:

    • Using a clean, dry syringe, draw up the calculated volume of the hydroquinone stock solution.

    • Inject the inhibitor solution into the this compound through the septum cap while maintaining a positive pressure of inert gas.

  • Mix and Seal:

    • Gently swirl the bottle to ensure the inhibitor is evenly distributed throughout the liquid.

    • Seal the bottle tightly with the septum-lined cap. For extra protection, wrap the cap and neck of the bottle with Parafilm.

  • Store Appropriately:

    • Label the bottle clearly with the contents, concentration of the inhibitor, and the date.

    • Store the stabilized this compound at 2-8°C in a dark, designated area for flammable liquids.

Visualizations

Troubleshooting_Polymerization Troubleshooting Polymerization of this compound start Observe Stored This compound viscosity Increased Viscosity or Yellow Discoloration? start->viscosity solid Solid Precipitate or Gel Formation? viscosity->solid Yes ok Clear, Colorless Liquid Low Viscosity viscosity->ok No early_poly Early Stage Polymerization solid->early_poly No advanced_poly Advanced Polymerization solid->advanced_poly Yes action_ok Proceed with Experiment (Consider Purity Check) ok->action_ok action_early Purify by Distillation or Use Fresh Batch early_poly->action_early action_advanced Dispose of Sample (Hazardous Waste) advanced_poly->action_advanced

Caption: Troubleshooting workflow for stored this compound.

Storage_Protocol Storage Protocol for this compound start Obtain Unstabilized This compound inhibitor Add Inhibitor (e.g., Hydroquinone) start->inhibitor inert Inert Atmosphere (Argon or Nitrogen) inhibitor->inert temp Refrigerate (2-8°C) inert->temp light Protect from Light (Amber Bottle) temp->light stable Stable for Long-Term Storage light->stable

Caption: Key steps for the proper storage of this compound.

References

Side reactions of 1,4-pentadien-3-ol in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-pentadien-3-ol (also known as divinylcarbinol). The information is presented in a question-and-answer format to directly address common issues encountered during experiments in acidic or basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound in acidic media?

Under acidic conditions, this compound readily undergoes dehydration to form a pentadienyl cation intermediate.[1][2] This cation is the key intermediate for the Nazarov cyclization, a powerful reaction for the formation of five-membered rings, specifically cyclopentenone derivatives.[1][2] The reaction is typically promoted by Brønsted or Lewis acids.[1]

Q2: What are the expected side reactions when working with this compound in acidic media?

The primary side reactions in acidic media stem from the reactivity of the pentadienyl cation intermediate. These include:

  • Loss of Regioselectivity: A significant challenge in the Nazarov cyclization of 1,4-pentadien-3-ols is controlling the position of the double bond in the final cyclopentadiene product, which can lead to a mixture of regioisomers.

  • Wagner-Meerwein Rearrangements: The carbocation intermediate can undergo[1]-hydride, alkyl, or aryl shifts, leading to a rearranged carbon skeleton.[3][4] This is a common competing process in reactions involving carbocations.[3]

  • Polymerization: Under strongly acidic conditions, the highly reactive carbocation can initiate cationic polymerization of the starting material or other unsaturated species in the reaction mixture.

Q3: What are the potential side reactions of this compound in basic media?

This compound is generally incompatible with strong bases. The primary side reactions include:

  • Polymerization/Oligomerization: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can potentially initiate anionic polymerization or condensation reactions, leading to the formation of oligomers or polymers. The presence of two vinyl groups makes it susceptible to such reactions.

  • Decomposition: In the presence of strong bases and elevated temperatures, decomposition to various smaller molecules can occur, often resulting in complex and difficult-to-characterize mixtures.

Troubleshooting Guides

Acid-Catalyzed Reactions

Problem 1: Low yield of the desired Nazarov cyclization product and formation of multiple unidentified products.

  • Potential Cause: Competing side reactions such as Wagner-Meerwein rearrangements or uncontrolled polymerization are likely occurring. The strength of the acid and the reaction temperature can significantly influence the reaction pathway.

  • Troubleshooting Steps:

    • Acid Strength: If using a strong Brønsted acid (e.g., H₂SO₄), consider switching to a milder Lewis acid (e.g., FeCl₃, Sc(OTf)₃) to favor the desired cyclization pathway.[1]

    • Temperature Control: Run the reaction at a lower temperature to minimize undesired rearrangements and polymerization. Start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction until the desired transformation occurs.

    • Substrate Design: If possible, modify the substrate to include directing groups. For example, silicon-directed Nazarov cyclizations can improve regioselectivity and minimize side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent product degradation or further reactions.

Problem 2: Formation of a mixture of regioisomers of the cyclopentenone product.

  • Potential Cause: Lack of regiocontrol during the elimination step after the electrocyclization.

  • Troubleshooting Steps:

    • Use of Directing Groups: Incorporating a silicon-containing group (e.g., trimethylsilyl) on the vinyl moiety can direct the elimination step, leading to a single regioisomer.

    • Polarizing Substituents: Introducing electron-donating or electron-withdrawing groups on the dienol system can polarize the intermediate and favor the formation of a specific product.

    • Intramolecular Trapping: Designing the substrate to have a tethered nucleophile can trap the oxyallyl cation intermediate intramolecularly, leading to a single, more complex product and avoiding the ambiguous elimination step.[1]

Base-Catalyzed Reactions

Problem 3: Formation of an insoluble, tar-like material upon addition of a strong base.

  • Potential Cause: Rapid, uncontrolled polymerization of the this compound.

  • Troubleshooting Steps:

    • Base Selection: If a basic medium is required for a specific transformation on another part of the molecule, use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide) and add it slowly at a very low temperature (-78 °C).[5]

    • Protecting Groups: Protect the hydroxyl group of this compound before subjecting the molecule to strongly basic conditions. Common protecting groups for alcohols that are stable to bases include silyl ethers (e.g., TBDMS, TIPS).

    • Solvent Choice: Use a non-polar, aprotic solvent to minimize the reactivity of the base.

Quantitative Data Summary

Currently, there is a limited amount of quantitative data in the literature specifically detailing the yields of side products from this compound under various acidic and basic conditions. The focus of most studies is on optimizing the desired reaction, such as the Nazarov cyclization. However, the following table provides a general overview of expected outcomes.

ConditionPrimary ReactionCommon Side ReactionsTypical Side Product Yields
Acidic (Brønsted or Lewis Acid) Nazarov CyclizationWagner-Meerwein Rearrangements, Regioisomerization, PolymerizationHighly variable, can be significant with strong acids and high temperatures.
Basic (Strong, e.g., NaOH, n-BuLi) DeprotonationPolymerization, Oligomerization, DecompositionCan be the major pathway, leading to low yields of other desired products.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Acid-Catalyzed Nazarov Cyclization

This protocol provides a general guideline for performing a Nazarov cyclization on a this compound derivative while minimizing common side reactions.

  • Drying: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Use a dry, aprotic solvent (e.g., dichloromethane, chloroform, or toluene).

  • Reactant Preparation: Dissolve the this compound derivative in the chosen solvent in the reaction flask.

  • Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath.

  • Catalyst Addition: Slowly add a solution of the Lewis acid catalyst (e.g., 0.1 to 0.5 equivalents of FeCl₃ or Sc(OTf)₃) in the same solvent to the cooled reactant solution.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Warming (if necessary): If no reaction is observed at the low temperature, allow the mixture to slowly warm to room temperature or slightly above, while continuing to monitor.

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent. For Lewis acid-catalyzed reactions, this is often a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Workup: Perform a standard aqueous workup to extract the product into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Acid-Catalyzed Reaction Pathways of this compound

Acidic_Reactions cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Products This compound This compound Pentadienyl Cation Pentadienyl Cation This compound->Pentadienyl Cation  H⁺, -H₂O (Dehydration) Nazarov Product Nazarov Product Pentadienyl Cation->Nazarov Product  4π-Electrocyclization (Desired Pathway) Rearranged Product Rearranged Product Pentadienyl Cation->Rearranged Product Wagner-Meerwein (Side Reaction) Polymer Polymer Pentadienyl Cation->Polymer Cationic Polymerization (Side Reaction) Basic_Reactions cluster_start_base Starting Material cluster_intermediate_base Key Intermediate cluster_products_base Potential Products This compound This compound Alkoxide Alkoxide This compound->Alkoxide  Base, -H⁺ (Deprotonation) Polymer/Oligomer Polymer/Oligomer Alkoxide->Polymer/Oligomer Anionic Polymerization (Major Side Reaction) Decomposition Products Decomposition Products Alkoxide->Decomposition Products Decomposition (Side Reaction) Troubleshooting_Nazarov start Low Yield of Nazarov Product check_temp Is Reaction Temperature Optimized? start->check_temp check_acid Is Acid Catalyst Appropriate? check_temp->check_acid Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No check_regio Is Regioisomer Mixture Observed? check_acid->check_regio Yes use_lewis_acid Switch to Milder Lewis Acid check_acid->use_lewis_acid No use_directing_group Incorporate Directing Group (e.g., Silyl Group) check_regio->use_directing_group Yes reassess Re-evaluate and Monitor Reaction check_regio->reassess No lower_temp->reassess use_lewis_acid->reassess use_directing_group->reassess

References

Technical Support Center: Improving Reaction Selectivity of 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective transformation of 1,4-pentadien-3-ol (also known as divinylcarbinol).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selectivity in reactions with this compound?

A1: this compound possesses multiple reactive sites: two carbon-carbon double bonds and a secondary alcohol. The main challenges in achieving selectivity include:

  • Chemoselectivity: Differentiating between the two olefinic bonds or reacting the olefins without affecting the hydroxyl group, and vice-versa.

  • Regioselectivity: In reactions that add across the double bonds, controlling which carbon atom of the alkene reacts.

  • Diastereoselectivity: For reactions that create a new stereocenter, controlling the relative configuration of the newly formed stereocenters.

  • Enantioselectivity: As this compound is prochiral, a key challenge is the selective reaction of one of the two enantiotopic vinyl groups to produce a chiral, non-racemic product.

Q2: How can I selectively react only one of the two vinyl groups in this compound?

A2: Achieving monoreaction is a common goal. One of the most effective methods is the Sharpless Asymmetric Epoxidation, which can selectively epoxidize one of the two enantiotopic vinyl groups with high enantioselectivity. This reaction takes advantage of a chiral titanium catalyst to control the facial selectivity of the epoxidation. The initial product is formed with good enantiomeric excess, which is then enhanced through a subsequent kinetic resolution step where the minor enantiomer is consumed faster.

Q3: What is the role of the hydroxyl group in directing the selectivity of reactions?

A3: The hydroxyl group can act as a directing group, influencing the stereochemical outcome of reactions on the adjacent double bonds. For instance, in Sharpless asymmetric epoxidation, the allylic alcohol is crucial for the substrate to coordinate to the titanium catalyst, which is essential for the asymmetric induction. In other reactions, such as diastereoselective epoxidations with reagents like m-CPBA, hydrogen bonding between the hydroxyl group and the reagent can direct the epoxidation to one face of the double bond.

Q4: When should I consider protecting the hydroxyl group of this compound?

A4: Protection of the hydroxyl group is advisable when the reaction conditions are incompatible with a free alcohol. This includes reactions involving strong bases, organometallics, or when the hydroxyl group could interfere with the desired reaction at the double bonds. For example, if you want to perform a reaction that is not directed by the hydroxyl group, protecting it will block its coordinating ability. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are robust but can be removed under specific conditions.

Q5: Can I achieve diastereoselectivity in reactions of this compound derivatives?

A5: Yes. For instance, in the Nazarov cyclization of substituted 1,4-pentadien-3-ols, high diastereoselectivity can be achieved. The steric and electronic properties of the substituents on the dienol skeleton can effectively control the stereochemical outcome of the cyclization. Similarly, in the asymmetric dihydroxylation of divinylcarbinol derivatives, the choice of chiral ligand and the substituents on the substrate influence the diastereoselectivity of the resulting diols.

Troubleshooting Guides

Problem 1: Low Enantioselectivity in the Sharpless Asymmetric Epoxidation
Possible Cause Suggested Solution
Water in the reaction mixture Water can deactivate the titanium catalyst. Ensure all glassware is rigorously dried and use anhydrous solvents. The use of powdered 4 Å molecular sieves is essential to scavenge any trace amounts of water.
Impure reagents Use freshly distilled titanium(IV) isopropoxide and high-purity tert-butyl hydroperoxide. The quality of the chiral tartrate ligand is also critical.
Incorrect reaction temperature The reaction is typically performed at low temperatures (e.g., -20 °C) to enhance selectivity. Ensure the temperature is carefully controlled throughout the reaction.
Insufficient reaction time for kinetic resolution An initial enantiomeric excess of around 88% can be observed. To achieve higher ee (>99%), prolonged reaction times (e.g., 5 days) are necessary to allow for the kinetic resolution of the initially formed epoxy alcohol.
Problem 2: Poor Chemoselectivity (Reaction at Both Alkenes or at the Hydroxyl Group)
Possible Cause Suggested Solution
Reaction conditions are too harsh For reactions intended for the double bonds, ensure the conditions are mild enough not to affect the hydroxyl group. Conversely, if targeting the hydroxyl group, choose reagents that are selective for alcohols over alkenes.
Hydroxyl group interference If the hydroxyl group interferes with a desired transformation at the double bonds, protect it with a suitable protecting group, such as a silyl ether.
Non-selective catalyst/reagent For selective monoreaction of one double bond, use a sterically demanding catalyst or reagent that will disfavor reaction at the second double bond after the first has reacted.
Problem 3: Undesired Regio- or Diastereoisomer Formation
Possible Cause Suggested Solution
Lack of directing group effect If the hydroxyl group is intended to direct the stereochemistry, ensure the reaction conditions favor its coordination to the catalyst/reagent. If it is not directing as desired, consider protecting it to remove its influence.
Inappropriate solvent The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Screen different solvents to find the optimal conditions for your desired isomer.
Steric hindrance The steric bulk of substituents on the dienol or the reagents can influence which diastereomer is formed. In the Nazarov cyclization, for example, steric bias can lead to the formation of a single regioisomer.
Ligand effects In metal-catalyzed reactions, the choice of ligand can have a profound impact on both regio- and diastereoselectivity. Experiment with different ligands to tune the selectivity.

Experimental Protocols

Protocol 1: Enantioselective Epoxidation of this compound (Sharpless Asymmetric Epoxidation)

This protocol describes the synthesis of (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol.

Materials:

  • This compound (divinyl carbinol)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Cumene hydroperoxide (80 wt% in cumene)

  • Powdered 4 Å molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Citric acid

  • Acetone

  • Celite

Procedure:

  • Reaction Setup: A 1-L round-bottom flask is charged with powdered 4 Å molecular sieves (10.0 g). The flask is oven-dried and cooled under a nitrogen atmosphere. Anhydrous DCM (240 mL) is added via cannula.

  • Catalyst Formation: The flask is cooled to -15 °C in an ice/salt bath. (+)-Diisopropyl L-tartrate (4.53 mL, 21.4 mmol) is added, followed by titanium(IV) isopropoxide (5.7 mL, 19.0 mmol). The mixture is stirred for 15 minutes.

  • Addition of Oxidant and Substrate: Cumene hydroperoxide (43.9 mL, 238 mmol) is added dropwise over 5 minutes. After stirring for another 15 minutes, neat this compound (11.6 mL, 119 mmol) is added over 3 minutes. The flask is sealed and placed in a -20 °C freezer for 5 days.

  • Work-up: The flask is removed from the freezer. Acetone (200 mL) and a solution of citric acid (2.52 g) in water (20 mL) are added. The mixture is stirred for 1 hour while warming to room temperature. The mixture is filtered through Celite.

  • Purification: The filtrate is concentrated, and the product is purified by vacuum distillation to yield the desired epoxy alcohol.

Quantitative Data:

Product Yield Enantiomeric Excess (ee)
(S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol63%>99%

Data from Organic Syntheses procedure.

Visualizations

Experimental Workflow for Sharpless Asymmetric Epoxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Oven-dry glassware and add 4 Å molecular sieves add_dcm Add anhydrous DCM prep->add_dcm cool Cool to -15 °C add_dcm->cool add_reagents Add (+)-DIPT and Ti(Oi-Pr)4 cool->add_reagents add_oxidant Add cumene hydroperoxide add_reagents->add_oxidant add_substrate Add this compound add_oxidant->add_substrate incubate Incubate at -20 °C for 5 days add_substrate->incubate quench Quench with citric acid and acetone incubate->quench filter Filter through Celite quench->filter concentrate Concentrate filtrate filter->concentrate distill Vacuum distill concentrate->distill product Pure Epoxy Alcohol distill->product

Caption: Workflow for the Sharpless asymmetric epoxidation of this compound.

Logical Pathway for Improving Reaction Selectivity

G start Start: this compound Reaction q1 Is the reaction selective? start->q1 no_selectivity Problem: Poor Selectivity q1->no_selectivity No end Achieved Desired Selectivity q1->end Yes q2 What type of selectivity is poor? no_selectivity->q2 chemoselectivity Chemoselectivity (e.g., mono- vs. di-reaction) q2->chemoselectivity Chemo regioselectivity Regioselectivity q2->regioselectivity Regio stereoselectivity Stereoselectivity (Diastereo- or Enantio-) q2->stereoselectivity Stereo sol_chemo Solutions: - Use protecting groups - Modify stoichiometry - Change catalyst/reagent chemoselectivity->sol_chemo sol_regio Solutions: - Change catalyst/ligand - Utilize directing groups - Alter substrate electronics regioselectivity->sol_regio sol_stereo Solutions: - Use chiral catalyst/ligand - Optimize temperature - Change solvent - Utilize directing groups stereoselectivity->sol_stereo sol_chemo->end sol_regio->end sol_stereo->end

Caption: Decision-making process for troubleshooting poor selectivity in reactions.

Technical Support Center: Grignard Synthesis of 1,4-pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions for the Grignard synthesis of 1,4-pentadien-3-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction between vinylmagnesium bromide and acrolein.

Question 1: My reaction failed to initiate, or the yield is extremely low. What are the common causes?

Answer: Failure to initiate is a frequent problem in Grignard reactions and is almost always due to the deactivation of the Grignard reagent or inhibition of its formation.[1][2] Key factors include:

  • Presence of Moisture: Grignard reagents are highly sensitive to water.[1][2] Trace amounts in glassware, solvents, or on the surface of the magnesium will prevent the reaction.[2] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.[1][2] Solvents must be anhydrous.[1][3]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings will prevent the reaction with the vinyl halide.[1] Activation of the magnesium is crucial.[1][4] This can be achieved by:

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3][5] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[1]

    • Mechanical Activation: Crushing the magnesium turnings in a mortar and pestle before the reaction can break the oxide layer.[1]

  • Impure Reagents: The vinyl bromide should be pure and the acrolein should be freshly distilled to remove any acidic impurities or polymerization inhibitors.[3]

Question 2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer: Several side reactions can occur, leading to a mixture of products and a lower yield of this compound.

  • Acrolein Polymerization: Acrolein is prone to polymerization, especially under basic conditions or in the presence of impurities.[6][7] To minimize this, use freshly distilled acrolein and add it slowly to the Grignard reagent at a low temperature (e.g., 0°C).[3]

  • 1,4-Conjugate Addition: While Grignard reactions with α,β-unsaturated aldehydes like acrolein generally favor 1,2-addition to the carbonyl group, some 1,4-conjugate addition can occur, leading to the formation of a saturated ketone after workup.[3][8] Using THF as a solvent generally favors 1,2-addition.[3]

  • Wurtz-type Coupling: Homocoupling of the vinyl bromide can occur, leading to the formation of 1,3-butadiene.[5] This is more of an issue during the formation of the Grignard reagent itself. Slow addition of the vinyl bromide to the magnesium can help minimize this side reaction.[5]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of acrolein, leading to the formation of an enolate. Upon workup, this will regenerate the starting aldehyde, thus reducing the product yield.[1][9] Slow addition of the aldehyde to the Grignard reagent at low temperatures can mitigate this.[3]

Question 3: My reaction worked, but the final product is difficult to purify. What are the best practices for purification?

Answer: Purification of this compound can be challenging due to its potential for dehydration and polymerization.

  • Aqueous Workup: The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[10][11] This is a weakly acidic workup that helps to prevent acid-catalyzed dehydration of the allylic alcohol product.

  • Extraction and Drying: After quenching, the product should be extracted with a suitable organic solvent like diethyl ether. The combined organic layers should be washed with brine, and then dried over an anhydrous drying agent like magnesium sulfate.[10][12]

  • Distillation: The product is often purified by vacuum distillation.[10] It is important to use a lower temperature to avoid decomposition.[10]

  • Chromatography: If distillation is problematic, column chromatography on silica gel can be an alternative purification method.[10]

Quantitative Data Summary

IssuePotential Cause(s)Impact on YieldSuggested Solutions
No Reaction Wet glassware/solvents; Inactive magnesium0%Flame-dry all glassware; Use anhydrous solvents; Activate magnesium with iodine or 1,2-dibromoethane.[1][2]
Low Yield Incomplete reaction; Side reactions (polymerization, 1,4-addition, enolization)10-50%Monitor reaction by TLC;[3] Slow addition of reagents at low temperature;[3][10] Use freshly distilled acrolein.[3]
Impure Product Incomplete quenching; Product decomposition during purificationVariableUse saturated ammonium chloride for workup;[10] Purify via vacuum distillation at low temperature or column chromatography.[10]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from vinylmagnesium bromide and acrolein.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Iodine crystal (for activation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • Assemble the flame-dried three-necked flask with a condenser, dropping funnel, and nitrogen inlet.

    • Place magnesium turnings in the flask along with a small crystal of iodine.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF.

    • Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If it doesn't start, gentle heating may be required.[1]

    • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[13]

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[13][14]

  • Reaction with Acrolein:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0°C using an ice bath.[3][10]

    • Add a solution of freshly distilled acrolein in anhydrous THF to the dropping funnel.

    • Slowly add the acrolein solution to the stirred Grignard reagent, maintaining the temperature at 0°C.[3][10]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[10] Monitor the reaction progress by TLC.[3]

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10][11]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12]

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.[10]

Visualizations

Troubleshooting_Grignard_Synthesis start Start Synthesis check_initiation Reaction Initiated? start->check_initiation low_yield Low Yield or Side Products? check_initiation->low_yield Yes activate_mg Activate Mg (Iodine/Heat) Ensure Anhydrous Conditions check_initiation->activate_mg No purification_issue Purification Issues? low_yield->purification_issue No check_reagents Check Reagent Purity (Distill Acrolein) low_yield->check_reagents Yes success Successful Synthesis purification_issue->success No workup_purification Careful Workup (aq. NH4Cl) Vacuum Distillation or Chromatography purification_issue->workup_purification Yes activate_mg->start optimize_conditions Optimize Addition Rate & Temperature (Slow addition at 0°C) check_reagents->optimize_conditions optimize_conditions->start workup_purification->start

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

References

Technical Support Center: 1,4-Pentadien-3-ol and the Impact of Hydroquinone Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-pentadien-3-ol stabilized with hydroquinone.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and reaction of this compound containing a hydroquinone stabilizer.

Issue 1: Low or No Reactivity in an Oxidation Reaction

Question: I am attempting to oxidize the hydroxyl group of this compound using a standard oxidizing agent (e.g., PCC, Swern oxidation), but I am observing very low conversion to the corresponding ketone. What could be the cause?

Answer: The hydroquinone stabilizer is likely interfering with the oxidation reaction. Hydroquinone is a reducing agent and can be readily oxidized to p-benzoquinone. This process consumes the oxidizing agent intended for the this compound.

Troubleshooting Steps:

  • Quantify the Interference: To confirm that the hydroquinone is the cause, you can perform a simple titration of your oxidizing agent with a known amount of hydroquinone to understand the stoichiometry of the interference.

  • Increase Oxidant Stoichiometry: A straightforward approach is to add a stoichiometric excess of the oxidizing agent to account for its consumption by the hydroquinone. The amount of excess will depend on the concentration of hydroquinone in your this compound sample (typically around 0.4%).

  • Remove the Stabilizer: For sensitive oxidation reactions or to ensure reproducibility, it is highly recommended to remove the hydroquinone stabilizer prior to the reaction. Refer to the detailed protocol for --INVALID-LINK--.

Issue 2: Unexpected Side Products in a Grignard or Organolithium Reaction

Question: I am reacting this compound with a Grignard reagent to deprotonate the alcohol, but I am getting a complex mixture of byproducts and low yield of my desired product. Why is this happening?

Answer: Hydroquinone possesses acidic phenolic protons. These protons will react with and quench highly basic organometallic reagents like Grignard and organolithium reagents.[1][2] This not only consumes your expensive reagent but can also lead to undesired side reactions.

Troubleshooting Steps:

  • Reagent Stoichiometry: You will need to use at least one extra equivalent of the organometallic reagent for each equivalent of hydroquinone present in your starting material.

  • Stabilizer Removal: The most effective solution is to remove the hydroquinone stabilizer before introducing the organometallic reagent. This will prevent the quenching of your nucleophile and improve the yield and purity of your desired product. See the --INVALID-LINK-- for a detailed procedure.

Issue 3: Inhibition of a Radical-Mediated Reaction

Question: I am attempting a free-radical polymerization or another radical-mediated reaction using this compound as a monomer or substrate, but the reaction is not initiating. What is the likely cause?

Answer: Hydroquinone is a potent free-radical scavenger. Its primary role as a stabilizer is to quench radicals and prevent unwanted polymerization during storage.[3] It will effectively inhibit any desired radical-initiated reaction.

Troubleshooting Steps:

  • Overwhelm the Inhibitor: In some cases, using a large excess of the radical initiator can overcome the inhibitory effect of the hydroquinone. However, this can be difficult to control and may lead to a very rapid and exothermic reaction once the inhibitor is consumed.

  • Mandatory Stabilizer Removal: For any controlled radical-mediated process, it is essential to remove the hydroquinone stabilizer prior to the reaction. This is the only way to ensure reliable initiation and propagation. Please follow the --INVALID-LINK--.

Frequently Asked Questions (FAQs)

Q1: Why is hydroquinone added to this compound?

A1: this compound contains two vinyl groups, making it susceptible to spontaneous polymerization, especially when exposed to heat, light, or air. Hydroquinone is added as a stabilizer to inhibit this unwanted polymerization by scavenging free radicals that can initiate the polymerization process.[3]

Q2: Do I always need to remove the hydroquinone stabilizer before my reaction?

A2: Not always, but it is highly recommended for many types of reactions. For reactions that are sensitive to reducing agents (e.g., oxidations), strong bases (e.g., Grignard reactions), or proceed via a radical mechanism, removal of hydroquinone is crucial for obtaining good yields and avoiding side products. For some other reactions, its presence in small amounts may be tolerated.

Q3: How can I tell if the hydroquinone is interfering with my reaction?

A3: Signs of interference include lower than expected yields, the need for a large excess of a reagent, the formation of unexpected byproducts, or a complete lack of reactivity. If you suspect interference, running a small-scale control reaction with and without prior removal of the stabilizer can confirm its impact.

Q4: What are the common methods for removing hydroquinone?

A4: The most common methods involve washing the organic material with an aqueous basic solution (like NaOH) to deprotonate the phenolic hydroquinone and extract it into the aqueous phase, or passing the material through a column of basic alumina.[4][5][6] A detailed protocol is provided below.

Q5: Will removing the stabilizer make my this compound unstable?

A5: Yes, once the stabilizer is removed, the this compound will be more prone to polymerization. It should be used immediately after purification or stored under an inert atmosphere in a cool, dark place for a very limited time.

Data Presentation

Table 1: Hypothetical Impact of Hydroquinone Concentration on the Yield of a Generic Oxidation Reaction of this compound

This table provides a conceptual illustration. Actual results may vary depending on the specific reaction conditions and oxidizing agent used.

Hydroquinone Concentration (weight %)Molar Equivalents of Oxidant UsedObserved Yield of Ketone (%)
0.4% (as supplied)1.115%
0.4% (as supplied)2.085%
0.1%1.160%
0.0% (stabilizer removed)1.1>95%

Experimental Protocols

Protocol: Removal of Hydroquinone Stabilizer from this compound

This protocol describes a standard liquid-liquid extraction method to remove the phenolic hydroquinone stabilizer.

Materials:

  • This compound (stabilized with hydroquinone)

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: In a separatory funnel, dissolve the stabilized this compound in approximately 10 volumes of diethyl ether.

  • Aqueous Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The deprotonated hydroquinone will be extracted into the aqueous (lower) layer.

  • Separation: Drain the aqueous layer.

  • Repeat Wash: Repeat the wash with fresh 1 M NaOH solution two more times to ensure complete removal of the hydroquinone.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove any residual NaOH. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified, stabilizer-free this compound.

  • Immediate Use: The purified product should be used immediately for the best results.

Mandatory Visualizations

hydroquinone_stabilization 1_4_Pentadien_3_ol This compound Polymerization Uncontrolled Polymerization 1_4_Pentadien_3_ol->Polymerization leads to Stable_Product Stabilized This compound Radical_Initiator Radical Initiator (Heat, Light, Air) Radical_Initiator->1_4_Pentadien_3_ol initiates Hydroquinone Hydroquinone (Stabilizer) Hydroquinone->Radical_Initiator scavenges reaction_interference cluster_oxidation Oxidation Reaction cluster_grignard Grignard Reaction Oxidizing_Agent Oxidizing Agent Alcohol This compound Oxidizing_Agent->Alcohol intended reaction Hydroquinone_Ox Hydroquinone Oxidizing_Agent->Hydroquinone_Ox interfering reaction Desired_Product Desired Ketone Alcohol->Desired_Product Side_Product_Ox p-Benzoquinone Hydroquinone_Ox->Side_Product_Ox Grignard_Reagent Grignard Reagent (Strong Base) Alcohol_Grignard This compound (Acidic OH) Grignard_Reagent->Alcohol_Grignard intended reaction Hydroquinone_Grignard Hydroquinone (Acidic Phenolic OH) Grignard_Reagent->Hydroquinone_Grignard interfering reaction Desired_Alkoxide Desired Alkoxide Alcohol_Grignard->Desired_Alkoxide Quenched_Reagent Quenched Reagent Hydroquinone_Grignard->Quenched_Reagent removal_workflow Start Stabilized This compound in Organic Solvent Wash_NaOH Wash with Aqueous NaOH Start->Wash_NaOH Separate_Layers Separate Layers Wash_NaOH->Separate_Layers Aqueous_Layer Aqueous Layer (contains Sodium Phenolate) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer Separate_Layers->Organic_Layer Wash_Brine Wash with Brine Organic_Layer->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End Pure, Unstabilized This compound Evaporate->End

References

Degradation pathways of 1,4-pentadien-3-ol and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Pentadien-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow. Is it still usable?

A yellowish tint often indicates the onset of degradation, likely through oxidation or polymerization. While minor discoloration may not significantly impact some reactions, it is advisable to purify the material, especially for sensitive applications. The presence of colored impurities can signify the formation of polymeric materials or oxidized species which may interfere with your experiment.

Q2: I observe a precipitate in my stock of this compound. What is it and how should I handle it?

The precipitate is likely a polymer of this compound. This is a common issue, as the compound is prone to free-radical polymerization, especially when exposed to light, heat, or air. It is recommended to filter the solution to remove the polymer before use. However, the presence of polymer indicates that the concentration of your stock solution may have changed. For quantitative studies, re-purification and re-quantification are advised.

Q3: My reaction with this compound is giving low yields and a complex mixture of byproducts. What could be the cause?

Low yields and byproduct formation can stem from several factors related to the stability of this compound:

  • Degradation of the starting material: Ensure your this compound is pure and free from degradation products.

  • Reaction conditions: High temperatures, acidic or basic conditions, and exposure to air can promote degradation.

  • Presence of the stabilizer: Commercial this compound often contains a stabilizer like hydroquinone, which can interfere with certain reactions, particularly those involving free radicals or sensitive catalysts. Consider removing the stabilizer before use.

Q4: Do I need to remove the hydroquinone stabilizer before my reaction?

The necessity of removing the hydroquinone stabilizer depends on your specific application. For many reactions, its presence at low concentrations (typically 0.1-0.4%) may not be detrimental. However, for polymerization reactions, reactions involving free-radical intermediates, or catalysis sensitive to phenolic compounds, removal of the stabilizer is crucial.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Symptoms:

  • Formation of an α,β-unsaturated ketone (1,4-pentadien-3-one) detected by GC-MS or NMR.

  • Presence of epoxide-related signals in spectroscopic analysis.

  • A broad, unresolved hump in your NMR baseline, suggesting polymeric material.

Potential Causes & Solutions:

Potential CauseRecommended Action
Oxidation Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark. Use degassed solvents for your reaction.
Acid-Catalyzed Rearrangement (Nazarov Cyclization) Avoid acidic conditions. If your reaction requires an acid, use the mildest possible acid and the lowest effective concentration. Be aware that silica gel used in purification can be acidic enough to cause this rearrangement.[1]
Polymerization Ensure the compound is properly stabilized if stored for extended periods. If the stabilizer is removed, use the compound immediately. Run reactions at the lowest feasible temperature.
Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • Varying reaction yields between batches of this compound.

  • Difficulty in reproducing literature procedures.

Potential Causes & Solutions:

Potential CauseRecommended Action
Variable Purity of Starting Material The purity of this compound can vary between suppliers and batches. It is good practice to analyze the starting material by NMR or GC before use to confirm its purity.
Presence/Absence of Stabilizer As mentioned, the hydroquinone stabilizer can affect reactivity. If you are comparing results, ensure that the stabilizer status is consistent.
Storage and Handling Implement a strict storage protocol: store at 2-8°C, under an inert atmosphere, and protected from light. Use fresh bottles or ampules whenever possible.

Degradation Pathways

This compound is susceptible to three primary degradation pathways: oxidation, polymerization, and acid-catalyzed rearrangement.

Oxidation

The allylic alcohol and the double bonds are susceptible to oxidation, especially in the presence of air (autoxidation) or other oxidizing agents. The primary oxidation products are 1,4-pentadien-3-one and the corresponding epoxides.[2][3]

Free-Radical Polymerization

The vinyl groups of this compound can undergo free-radical polymerization. This process is often initiated by light, heat, or radical initiators. Commercial preparations include a radical inhibitor like hydroquinone to prevent this.[4][5]

Nazarov Cyclization

Under acidic conditions, this compound can undergo a Nazarov cyclization, which is a 4π-electrocyclic ring closure to form cyclopentenone derivatives.[1] This is typically a desired synthetic transformation rather than a degradation pathway during storage, but it can be an unexpected side reaction if acidic conditions are inadvertently introduced.

Prevention of Degradation

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Exposure Store in an amber vial or in the darkPrevents light-induced radical formation and polymerization.
pH Avoid strong acids and basesPrevents acid-catalyzed rearrangement and base-promoted decomposition.
Stabilizer Use as supplied with hydroquinone for long-term storageInhibits free-radical polymerization.

Experimental Protocols

Protocol 1: Removal of Hydroquinone Stabilizer

For reactions sensitive to phenolic inhibitors, hydroquinone can be removed using a commercial inhibitor removal column or by following this procedure:

Materials:

  • This compound containing hydroquinone

  • Diethyl ether (or other suitable solvent)

  • 5% NaOH aqueous solution

  • Saturated NaCl aqueous solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inhibitor removal column (e.g., Sigma-Aldrich product 306339 or similar)

Procedure using an Inhibitor Removal Column:

  • Condition the column by passing a small amount of the solvent you will use to dissolve the this compound through it.

  • Prepare a solution of this compound in a minimal amount of a non-polar solvent like diethyl ether.

  • Pass the solution through the inhibitor removal column.

  • Collect the eluent.

  • Remove the solvent under reduced pressure, being careful not to heat the sample excessively.

  • Use the stabilizer-free this compound immediately.

Procedure using Liquid-Liquid Extraction:

  • Dissolve the this compound in diethyl ether.

  • Wash the organic solution with a 5% NaOH solution three times to extract the acidic hydroquinone.

  • Wash the organic layer with brine to remove residual NaOH.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure at low temperature.

  • Use the purified product immediately.

Protocol 2: Monitoring Degradation by ¹H NMR

Procedure:

  • Acquire a ¹H NMR spectrum of a fresh or purified sample of this compound in a deuterated solvent (e.g., CDCl₃). This will serve as your reference.

  • To monitor a sample over time, periodically take an aliquot and acquire a ¹H NMR spectrum under the same conditions.

  • Analysis:

    • Polymerization: Look for a general broadening of the signals and the appearance of a broad, unresolved "hump" in the baseline, particularly in the aliphatic region.

    • Oxidation to Ketone: The appearance of new signals corresponding to the vinyl protons of 1,4-pentadien-3-one.

    • Oxidation to Epoxide: The appearance of new signals in the 2.5-3.5 ppm region, characteristic of epoxide protons.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_rearrangement Acid-Catalyzed Rearrangement This compound This compound 1,4-Pentadien-3-one 1,4-Pentadien-3-one This compound->1,4-Pentadien-3-one [O] Epoxide Epoxide This compound->Epoxide [O] Polymer Polymer This compound->Polymer Radical Initiator / Light / Heat Cyclopentenone Derivative Cyclopentenone Derivative This compound->Cyclopentenone Derivative H+

Caption: Primary degradation pathways of this compound.

Caption: Workflow for preventing the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,4-Pentadien-3-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 1,4-pentadien-3-ol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization. As a volatile unsaturated alcohol, this compound presents unique analytical challenges. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most suitable method for their specific application, whether for purity assessment, stability studies, or pharmacokinetic analysis.

Method Performance Comparison

The following table summarizes the key performance parameters for the proposed GC-FID and HPLC-UV methods for the quantification of this compound. These parameters are based on typical performance characteristics observed for the analysis of analogous short-chain unsaturated alcohols and are presented here as achievable targets for method validation.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Phthalic Anhydride Derivatization
Linearity (R²) ≥ 0.999≥ 0.999
Range 1 - 500 µg/mL0.5 - 250 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%
Specificity High (based on retention time)High (based on retention time and derivative specificity)
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for both the GC-FID and HPLC-UV methods are provided below. These protocols are intended as a starting point for method development and validation.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of the volatile this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or isopropanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the desired analytical range (e.g., 1 to 500 µg/mL).

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

  • Add an appropriate internal standard (e.g., 2-pentanol) to all standards and samples to improve precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good peak shape and resolution of alcohols.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 15°C/minute.

    • Hold: Maintain at 180°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Pre-column Derivatization

1. Derivatization Procedure (using Phthalic Anhydride): [4][5]

  • To an aliquot of the sample or standard solution in a reaction vial, add a solution of phthalic anhydride in a suitable solvent like 1,4-dioxane.

  • Add a catalyst, such as urea, to the mixture.[5]

  • Seal the vial and heat at approximately 100°C for 60-90 minutes to ensure complete reaction.[5]

  • After cooling, dilute the reaction mixture with the mobile phase to a known volume.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separating the derivatized analyte.[4][5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% acetic acid) is recommended.

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes to elute the derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Monitor the eluent at a wavelength where the phthalate derivative exhibits maximum absorbance (typically around 230-275 nm).[5]

3. Data Analysis:

  • Quantify the this compound derivative by comparing its peak area to a calibration curve prepared from derivatized standards.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the two proposed analytical approaches.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Implement Validated Method validation_report->method_implementation

Caption: General workflow for analytical method validation.

Method_Comparison_Workflow sample Sample containing This compound gc_prep Direct Dilution (with Internal Standard) sample->gc_prep hplc_prep Pre-column Derivatization (e.g., with Phthalic Anhydride) sample->hplc_prep gc_analysis GC-FID Analysis gc_prep->gc_analysis gc_result Quantification gc_analysis->gc_result hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_result Quantification hplc_analysis->hplc_result

Caption: Comparison of analytical workflows.

References

Comparative study of different synthetic routes to 1,4-pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 1,4-Pentadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining this compound, a versatile building block in organic synthesis. The document outlines detailed experimental protocols, presents quantitative performance data, and visualizes the synthetic pathways to assist researchers in selecting the optimal route for their specific applications.

Data Presentation: A Comparative Overview

The selection of a synthetic route for this compound often involves a trade-off between yield, reaction time, and the commercial availability of starting materials. The following table summarizes the key performance indicators for two primary synthetic strategies.

Parameter Route 1: Grignard Reaction with Acrolein Route 2: Reduction of 1,4-Pentadien-3-one
Starting Materials Vinyl Bromide, Magnesium, AcroleinAcetone, Benzaldehyde (for precursor), Reducing Agent (e.g., NaBH₄)
Key Intermediates Vinylmagnesium Bromide1,4-Pentadien-3-one (Divinyl Ketone)
Typical Overall Yield 60-75%70-85%
Number of Steps 22
Reaction Time 4-6 hours6-8 hours
Advantages Direct C-C bond formation, readily available starting materials.Avoids the handling of volatile and reactive acrolein in the final step.
Disadvantages Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive. Acrolein is a lachrymator and toxic.The intermediate divinyl ketone can be prone to polymerization.

Experimental Protocols

Route 1: Grignard Reaction of Vinylmagnesium Bromide with Acrolein

This one-pot synthesis involves the formation of a vinyl Grignard reagent, which then undergoes a nucleophilic addition to acrolein.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (crystal for activation)

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous THF to cover the magnesium, followed by a crystal of iodine to activate the magnesium surface.

    • Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

    • Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction, which is evidenced by bubbling and gentle reflux. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

    • Prepare a solution of freshly distilled acrolein in anhydrous THF in the dropping funnel.

    • Add the acrolein solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Route 2: Two-Step Synthesis via Reduction of 1,4-Pentadien-3-one

This route involves the initial synthesis of 1,4-pentadien-3-one (divinyl ketone) via a Claisen-Schmidt condensation, followed by its reduction to the corresponding alcohol.

Part 1: Synthesis of 1,4-Pentadien-3-one (Divinyl Ketone)

Materials:

  • Acetone

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a flask, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of benzaldehyde and acetone to the cooled sodium hydroxide solution with constant stirring.

  • A yellow precipitate of dibenzalacetone (a derivative of 1,4-pentadien-3-one) will form. Continue stirring for approximately 30 minutes.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1,5-diphenyl-1,4-pentadien-3-one. Note: For the synthesis of the parent 1,4-pentadien-3-one, acrolein would be used in a self-condensation or with a suitable ketone, though this is less common due to the reactivity of acrolein.

Part 2: Reduction to this compound

Materials:

  • 1,4-Pentadien-3-one (or its derivative)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the 1,4-pentadien-3-one in methanol or ethanol in a flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield the crude this compound, which can be further purified by distillation.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Synthetic_Route_1 Start1 Vinyl Bromide + Mg Grignard Vinylmagnesium Bromide Start1->Grignard Anhydrous THF Product1 This compound Grignard->Product1 Nucleophilic Addition Acrolein Acrolein Acrolein->Product1 Nucleophilic Addition Synthetic_Route_2 Start2 Acetone + Benzaldehyde Ketone 1,4-Pentadien-3-one Start2->Ketone Claisen-Schmidt Condensation Reduction Reduction (e.g., NaBH4) Ketone->Reduction Product2 This compound Reduction->Product2

A Comparative Guide to the Reactivity of 1,4-Pentadien-3-ol and Other Conjugated Dienes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1,4-pentadien-3-ol and other common conjugated dienes—butadiene, isoprene, and cyclopentadiene—in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents.[1][2] Understanding the relative reactivity of different dienes is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Factors Influencing Diene Reactivity in Diels-Alder Reactions

The facility of a Diels-Alder reaction is primarily governed by two key factors: the ability of the diene to adopt a planar s-cis conformation and the electronic nature of both the diene and the dienophile.[1][3]

  • s-cis Conformation: The concerted mechanism of the Diels-Alder reaction requires the diene to be in the s-cis conformation to allow for the simultaneous overlap of orbitals between the diene and the dienophile. Acyclic dienes exist in equilibrium between the more stable s-trans and the reactive s-cis conformers. Dienes that are locked in an s-cis conformation, such as cyclopentadiene, exhibit exceptionally high reactivity.[3][4]

  • Electronic Effects: The reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3][5] This "normal-demand" Diels-Alder reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Comparative Reactivity Analysis

This compound (Divinylcarbinol): A Qualitative Assessment

This compound is an acyclic diene containing a hydroxyl group at the C3 position.

  • Conformational Effects: As an acyclic diene, it must overcome an energetic barrier to adopt the reactive s-cis conformation, similar to butadiene and isoprene. This will inherently make it less reactive than a cyclodiene like cyclopentadiene, which is locked in the s-cis conformation.[4]

  • Electronic Effects: The hydroxyl group at the C3 position is an electron-donating group through resonance. This should increase the energy of the diene's HOMO, thereby enhancing its reactivity in a normal-demand Diels-Alder reaction compared to unsubstituted butadiene.

Quantitative Comparison of Common Dienes

The following table summarizes the relative reaction rates of butadiene, isoprene, and cyclopentadiene with a common dienophile, maleic anhydride.

DieneStructureRelative Rate (with Maleic Anhydride)Key Features Affecting Reactivity
Butadiene1Acyclic, must adopt s-cis conformation. No strongly activating or deactivating groups.
Isoprene~3Acyclic, must adopt s-cis conformation. The methyl group is weakly electron-donating, slightly increasing reactivity over butadiene.
Cyclopentadiene~1400Cyclic, locked in the highly reactive s-cis conformation.[4]

Experimental Protocols

Below is a general experimental protocol for a Diels-Alder reaction involving an acyclic diene and maleic anhydride. This can be adapted for reactions with this compound, though optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary.

General Procedure for the Diels-Alder Reaction of an Acyclic Diene with Maleic Anhydride

Materials:

  • Acyclic diene (e.g., generated in situ from 3-sulfolene for butadiene)

  • Maleic anhydride

  • Toluene or Xylene (solvent)

  • Petroleum ether or Hexane (for precipitation/recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in a minimal amount of toluene by gentle warming.

  • If generating the diene in situ (e.g., from 3-sulfolene for butadiene), add the diene precursor to the flask.

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used (Toluene: ~111°C, Xylene: ~140°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 30-60 minutes of reflux), remove the flask from the heat and allow it to cool to room temperature.

  • Add petroleum ether or hexane to the cooled solution to precipitate the Diels-Alder adduct.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., xylene/petroleum ether).

Note: For a volatile diene like butadiene, it is often generated in situ from a stable precursor like 3-sulfolene to control its concentration and minimize side reactions.

Visualizing Reaction Mechanisms and Workflows

Diels-Alder Reaction Mechanism

The following diagram illustrates the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for a Typical Diels-Alder Reaction

The following diagram outlines the key steps in a typical laboratory procedure for a Diels-Alder reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis dissolve Dissolve Dienophile add_diene Add Diene dissolve->add_diene reflux Heat to Reflux add_diene->reflux cool Cool to RT reflux->cool tlc TLC Monitoring reflux->tlc precipitate Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize nmr NMR Spectroscopy recrystallize->nmr mp Melting Point recrystallize->mp

Caption: Experimental workflow for a Diels-Alder reaction.

Conclusion

References

Comparative Analysis of the Biological Activity of 1,4-Pentadien-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diverse biological activities of 1,4-pentadien-3-one derivatives, supported by experimental data and mechanistic insights.

Note: This guide focuses on the biological activities of 1,4-pentadien-3-one derivatives. These compounds are structurally analogous to 1,4-pentadien-3-ol derivatives, featuring a ketone group in place of a hydroxyl group at the central carbon. Due to the extensive research available on the "-one" analogues and their shared pentadienone core, their biological profiles provide valuable comparative insights for the "-ol" series.

Introduction

Derivatives of 1,4-pentadien-3-one, which are synthetic analogues of the natural product curcumin, have garnered significant attention in medicinal chemistry.[1] These compounds possess a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2][3][4] This guide provides a comparative overview of these biological activities, presenting key quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways.

Data Presentation: Comparative Biological Activities

The biological activities of various 1,4-pentadien-3-one derivatives are summarized in the tables below, categorized by their therapeutic potential.

Table 1: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
7a-m, o, r, s, u, w, y, z HepG2 (Human hepatoma)0.10–5.05Sorafenib16.20
N3 SMMC-7721 (Human hepatoma)Markedly greater than GemcitabineGemcitabine-
N4 SMMC-7721 (Human hepatoma)Markedly greater than GemcitabineGemcitabine-

IC50: Half-maximal inhibitory concentration.

Table 2: Antiviral Activity
Compound IDVirusActivity TypeEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
4h TMVProtection105.01Ribavirin457.25
4i TMVProtection254.77Ribavirin457.25
4k TMVProtection135.38Ribavirin457.25
4l TMVProtection297.40Ribavirin457.25
4o TMVProtection248.18Ribavirin457.25
4q TMVProtection129.87Ribavirin457.25
4a TMVInactivation12.5Ningnanmycin13.5
E17 TMVIn vivoKd = 0.002 ± 0.001 µMNingnanmycinKd = 0.121 ± 0.031 µM

EC50: Half-maximal effective concentration. TMV: Tobacco Mosaic Virus.

Table 3: Antibacterial and Antifungal Activities
Compound IDOrganismActivityEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Various Five bacterial strainsAntibacterial9.6 to 60.1Commercial agent-
3g Xanthomonas oryzae pv. oryzaeAntibacterial8.6Bismerthiazol58.8
E6 Phytophthora litchiiAntifungal0.5Azoxystrobin0.3
Table 4: Anti-inflammatory Activity
Compound IDAssayIC50 (µM)
5j NO Inhibition (LPS-induced in RAW 264.7 cells)6.66
5j IL-6 Inhibition (LPS-induced in RAW 264.7 cells)5.07

NO: Nitric Oxide. IL-6: Interleukin-6.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines such as HepG2 is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[5]

Antiviral Activity Assay (Half-Leaf Method)

The in vivo antiviral activity against Tobacco Mosaic Virus (TMV) is evaluated using the half-leaf method.

  • Virus Inoculation: The leaves of a susceptible plant (e.g., Nicotiana tabacum) are mechanically inoculated with TMV.

  • Compound Application: One half of each leaf is treated with a solution of the test compound, while the other half is treated with a control solution (e.g., solvent only or a reference drug like Ribavirin). The application can be for curative, protective, or inactivation assays.

  • Incubation: The plants are kept in a controlled environment to allow for the development of local lesions.

  • Lesion Counting: The number of local lesions on each half of the leaves is counted after a few days.

  • Inhibition Rate Calculation: The inhibition rate is calculated based on the reduction in the number of lesions on the treated half compared to the control half. The EC50 value is then determined.[1]

Anti-inflammatory Activity Assay (NO Production in RAW 264.7 Cells)

The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • IC50 Determination: The IC50 value for NO inhibition is calculated from the concentration-response data.

Signaling Pathway Visualization

Several 1,4-pentadien-3-one derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Genes Transcription Derivative 1,4-Pentadien-3-one Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 1,4-pentadien-3-one derivatives.

The diagram above illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation. Upon stimulation by agents like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as iNOS, COX-2, and various cytokines.[2] Certain 1,4-pentadien-3-one derivatives have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing the activation of NF-κB and subsequent inflammatory responses.[1]

Conclusion

The 1,4-pentadien-3-one scaffold is a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, virology, and anti-inflammatory research. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and evaluate new compounds based on this promising chemical framework. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives for specific therapeutic targets.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of purity for synthesized compounds is a critical step in chemical research and drug development. For a compound such as 1,4-pentadien-3-ol, a versatile building block, ensuring its purity is paramount for the reliability and reproducibility of subsequent reactions and biological testing. This guide provides a comprehensive comparison of spectroscopic and alternative methods for the purity analysis of this compound, complete with experimental data and detailed protocols.

Introduction to this compound and its Purity Assessment

This compound is a divinyl carbinol that can serve as a precursor in various organic syntheses.[1] Its purity can be affected by starting materials, side products from the synthesis, and the presence of stabilizers like hydroquinone.[2][3] A multi-faceted analytical approach is often necessary for a complete purity profile. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside alternative methods like quantitative NMR (qNMR) and Karl Fischer titration.

Spectroscopic Methods for Purity Analysis

Spectroscopic techniques are powerful tools for elucidating the structure and purity of organic compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules in solution.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The presence of impurity signals can be readily detected and, in some cases, quantified.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environments. It is particularly useful for identifying isomeric impurities.

Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6][7] This technique offers absolute quantification and is gaining recognition as a primary analytical method.[4][8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[9] While primarily a qualitative technique, it can indicate the presence of impurities with different functional groups than the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying volatile impurities.[1]

Alternative Methods for Purity Assessment

Beyond the primary spectroscopic techniques, other methods can provide crucial information about specific aspects of purity.

Karl Fischer Titration

This classic titration method is specifically designed to determine the water content in a sample.[11] It is a highly accurate and precise method for quantifying trace amounts of water, which can be a critical parameter for reaction chemistry and material stability.[12][13][14]

Comparison of Analytical Methods

The following tables summarize the key performance indicators and data obtained from the different analytical techniques for this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, identification and quantification of proton-containing impurities.High resolution, quantitative, non-destructive.Requires deuterated solvents, less sensitive to non-protonated impurities.
¹³C NMR Nuclear spin transitions of ¹³C nucleiNumber and type of carbon atoms, detection of isomeric impurities.Unambiguous carbon skeleton information.Lower sensitivity than ¹H NMR, longer acquisition times.
qNMR Comparison of analyte signal integral to an internal standardAbsolute purity determination.[5][7]High precision and accuracy, primary ratio method.[6][8]Requires a suitable internal standard, careful sample preparation.
FTIR Vibrational transitions of molecular bondsPresence of functional groups.[9]Fast, non-destructive, requires minimal sample preparation.Primarily qualitative, not ideal for quantifying impurities with similar functional groups.
GC-MS Separation by chromatography, detection by massIdentification and quantification of volatile impurities, molecular weight, and fragmentation pattern.[1][10]High sensitivity and selectivity for volatile compounds.Destructive, not suitable for non-volatile impurities.
Karl Fischer Titration Titration with iodine-based reagentPrecise water content determination.[11]Gold standard for water content, high accuracy.[12]Only measures water content, requires specialized equipment.

Table 2: Spectroscopic Data for this compound

TechniqueParameterObserved ValueReference
¹H NMR (CDCl₃)Chemical Shift (δ)Signals for vinyl and carbinol protons. Specific shifts can be found in spectral databases.[2][15]
¹³C NMR Chemical Shift (δ)Signals for sp² and sp³ hybridized carbons. Specific shifts can be found in spectral databases.[16]
FTIR Absorption Bands (cm⁻¹)~3400-3650 (O-H stretch, broad), ~3020-3100 (=C-H stretch), ~1640-1680 (C=C stretch).[17][17][18]
Mass Spec. (EI)Key Fragments (m/z)Molecular ion peak and characteristic fragmentation patterns.[10][19]

Experimental Protocols

General Sample Preparation for NMR
  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the tube and gently invert to dissolve the sample completely.

¹H and ¹³C NMR Spectroscopy
  • Insert the prepared NMR tube into the spectrometer.

  • Acquire the ¹H spectrum using standard parameters.

  • Acquire the ¹³C spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, coupling patterns, and integration to confirm the structure and identify any impurity signals.

Quantitative NMR (qNMR) Spectroscopy
  • Accurately weigh a precise amount of the this compound sample and a suitable internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent.

  • Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., longer relaxation delays).

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity of the sample based on the integral values, the number of protons, and the known purity of the internal standard.

FTIR Spectroscopy
  • Place a drop of the neat liquid sample of this compound between two salt plates (e.g., NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

GC-MS Analysis
  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column.

  • The separated components are then introduced into the mass spectrometer for ionization and detection.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify any volatile impurities.

Karl Fischer Titration
  • Introduce a known weight of the this compound sample into the Karl Fischer titration cell containing the KF reagent.

  • The titrator automatically adds the Karl Fischer reagent until the endpoint is reached.

  • The instrument calculates the water content based on the amount of reagent consumed.

Visualization of Experimental Workflows

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_GCMS GC-MS Analysis cluster_KF Karl Fischer Titration NMR_Sample_Prep Sample Preparation: Dissolve in Deuterated Solvent NMR_Acquisition Data Acquisition: ¹H, ¹³C, or qNMR NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing: Fourier Transform, Phasing NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis: Structure & Purity NMR_Processing->NMR_Analysis FTIR_Sample_Prep Sample Preparation: Neat Liquid or ATR FTIR_Acquisition Data Acquisition FTIR_Sample_Prep->FTIR_Acquisition FTIR_Analysis Spectral Analysis: Functional Groups FTIR_Acquisition->FTIR_Analysis GCMS_Sample_Prep Sample Preparation: Dilute in Volatile Solvent GC_Separation Gas Chromatography: Separation of Components GCMS_Sample_Prep->GC_Separation MS_Detection Mass Spectrometry: Detection and Identification GC_Separation->MS_Detection GCMS_Analysis Data Analysis: Chromatogram & Mass Spectra MS_Detection->GCMS_Analysis KF_Sample_Prep Sample Introduction KF_Titration Automated Titration KF_Sample_Prep->KF_Titration KF_Analysis Water Content Calculation KF_Titration->KF_Analysis

Caption: Workflow for Spectroscopic and Alternative Purity Analysis.

Conclusion

Confirming the purity of synthesized this compound requires a strategic combination of analytical techniques. NMR spectroscopy, particularly qNMR, provides the most detailed structural and quantitative purity information. FTIR offers a rapid confirmation of functional group integrity, while GC-MS is invaluable for identifying volatile impurities. For the specific, yet critical, assessment of water content, Karl Fischer titration remains the unparalleled standard. By employing these methods in a complementary fashion, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific endeavors.

References

Benchmarking the efficiency of catalysts for reactions involving 1,4-pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a catalyst is paramount in optimizing the synthesis of complex molecular architectures. This guide provides a comparative analysis of catalyst efficiency for reactions involving 1,4-pentadien-3-ol, with a particular focus on the synthetically valuable Nazarov cyclization. The data presented herein, compiled from peer-reviewed literature, is intended to inform catalyst selection and facilitate the development of efficient synthetic methodologies.

Catalyst Performance Comparison

The efficiency of various catalysts in the intramolecular interrupted Nazarov cyclization of this compound derivatives has been investigated, leading to the formation of valuable heterocyclic structures such as cyclopenta[b]indoles. Below is a summary of the performance of different catalysts in this transformation.

Table 1: FeBr₃-Catalyzed Intramolecular Interrupted Nazarov Cyclization of Substituted 1,4-Pentadien-3-ols

This table summarizes the results from the iron(III) bromide catalyzed cascade reaction of various (E)-3-(2-tosylamidophenyl)-1-aryl/alkylpenta-1,4-dien-3-ols to form substituted cyclopenta[b]indoles. The reaction demonstrates good to excellent yields across a range of substrates.

Substrate (Aryl/Alkyl Group)Product Yield (%)
Phenyl75
4-Methylphenyl78
4-Methoxyphenyl81
4-Fluorophenyl72
4-Chlorophenyl70
4-Bromophenyl68
3-Methoxyphenyl76
2-Methylphenyl65
1-Naphthyl63
Methyl55

Data sourced from Wang et al., Chem. Commun., 2016, 52, 2811-2814.[1][2][3][4][5][6]

Table 2: General Comparison of Catalysts for the Nazarov Cyclization of this compound and Analogs

While a direct head-to-head comparison of a wide range of catalysts on a single this compound substrate is limited in the literature, the following table provides a general overview of the efficacy of different catalyst classes for the Nazarov cyclization of divinyl carbinols and closely related divinyl ketones.

Catalyst TypeCatalyst ExamplesTypical YieldsNotes
Lewis Acids FeBr₃, FeCl₃, Fe(OTf)₃Good to ExcellentFeBr₃ has been shown to be particularly effective for the interrupted Nazarov cyclization of specific 1,4-pentadien-3-ols.[1][2][3][4][5][6] FeCl₃ is also a common and efficient catalyst.[3]
Sc(OTf)₃, In(OTf)₃, Tb(OTf)₃Good to ExcellentScandium and other rare-earth triflates are powerful Lewis acids for promoting Nazarov cyclizations.[7][8]
BF₃·OEt₂Moderate to GoodA widely used and versatile Lewis acid for various organic transformations, including Nazarov cyclizations.[7]
Brønsted Acids TFA, TsOH, H₂SO₄VariableCan be effective, but may require harsher conditions and can sometimes lead to side reactions. Trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) are commonly employed.[9]
Organocatalysts Chiral Thioureas, Brønsted AcidsModerate to GoodEmerging as a method for asymmetric Nazarov cyclizations, though often requiring longer reaction times.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Lewis acid and Brønsted acid-catalyzed Nazarov cyclization of this compound derivatives.

General Procedure for FeBr₃-Catalyzed Intramolecular Interrupted Nazarov Cyclization

To a solution of the (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol (0.2 mmol) in chloroform (2 mL) is added iron(III) bromide (0.06 mmol). The resulting mixture is stirred at 50 °C for 30 minutes. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole.[1][6]

General Procedure for Brønsted Acid-Catalyzed Nazarov Cyclization

A solution of the this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is treated with a Brønsted acid, such as p-toluenesulfonic acid (0.1-1.0 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by TLC or GC-MS. After the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the corresponding cyclopentenone derivative.

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the intramolecular interrupted Nazarov cyclization and a typical experimental workflow.

Nazarov_Pathway cluster_substrate Substrate cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_product Product S This compound Derivative I1 Pentadienyl Cation S->I1 Coordination & Dehydration C Lewis Acid (e.g., FeBr₃) C->I1 I2 Cyclopentenyl Cation I1->I2 4π-Electrocyclization (Nazarov Cyclization) I3 Trapped Intermediate I2->I3 Intramolecular Nucleophilic Attack P Cyclopenta[b]indole I3->P Isomerization

Caption: Intramolecular Interrupted Nazarov Cyclization Pathway.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Dissolve Substrate in Solvent B Add Catalyst A->B C Stir at Elevated Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Solvent Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General Experimental Workflow for Catalytic Cyclization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting comparative Density Functional Theory (DFT) studies on dienols and related unsaturated alcohols, tailored for researchers, scientists, and drug development professionals. Due to a lack of specific published comparative data on 1,4-pentadien-3-ol, this document uses a comprehensive DFT study on a series of saturated vicinal diols as a practical case study. The methodologies and data presentation formats detailed herein can be directly adapted for studies on this compound and its analogues.

The focus of this guide is to compare the conformational equilibria of related molecules, a critical step in understanding their reactivity, intermolecular interactions, and potential biological activity. The stability of different conformers is governed by a subtle interplay of steric effects, intramolecular hydrogen bonding, and other non-covalent interactions.

Experimental Protocols: Computational Methodology

The data presented in this guide is based on established DFT calculation protocols. The following methodology provides a robust foundation for conformational analysis of alcohols.

1. Software and Method: All calculations are performed using a quantum chemistry software package like Gaussian. The Density Functional Theory (DFT) method is employed for geometry optimizations and energy calculations. A common and effective functional for such systems is from the B3LYP family, which provides a good balance between accuracy and computational cost.

2. Basis Set: A Pople-style basis set, such as 6-31G(d) or higher, is typically used to describe the electronic structure of the diols. The inclusion of polarization functions (d) is crucial for accurately modeling the geometric and electronic properties of molecules with heteroatoms like oxygen.

3. Conformational Search: For each molecule, a thorough conformational search is conducted. This involves systematically rotating all relevant dihedral angles (e.g., C-C, C-O) to identify all potential energy minima on the potential energy surface.

4. Geometry Optimization: Each identified potential conformer is then subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy structure for each conformer.

5. Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer) and not a transition state. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

6. Energy Analysis: The relative stability of the conformers is determined by comparing their total electronic energies, often corrected with the ZPVE. The conformer with the lowest energy is assigned a relative energy of 0.00 kJ/mol, and the energies of all other conformers are reported relative to this global minimum.

Data Presentation: Comparative Analysis of Vicinal Diol Conformers

The following tables summarize the results of a DFT study on the conformational equilibrium of several vicinal diols: ethane-1,2-diol, propane-1,2-diol, and butane-2,3-diol.[1] The data highlights the relative stabilities and key geometric parameters associated with intramolecular hydrogen bonding.

Table 1: Relative Energies of Vicinal Diol Conformers

This table presents the relative energies (ΔE) in kJ/mol for the stable conformers of the studied diols. The energy of the most stable conformer for each molecule is set to 0.00.

MoleculeConformer IDDihedral Angle (O-C-C-O)Relative Energy (ΔE, kJ/mol)
Ethane-1,2-diol tGg'-118.8°0.00
gGg'63.6°2.97
tTt180.0°10.59
Propane-1,2-diol g'Gg'61.4°0.00
tGg'-169.5°1.13
gGg'64.2°3.39
(2S,3S)-Butane-2,3-diol g-60.1°0.00
t180.0°3.26
g+-60.9°10.88
meso-Butane-2,3-diol g-66.8°0.00
t180.0°6.23

Data sourced from ab initio studies using DFT methods.[1]

Table 2: Geometric Parameters for Intramolecular Hydrogen Bonding

This table details the geometric criteria for intramolecular hydrogen bonding in the most stable conformer of each diol. The O···H distance and the O-H···O angle are key indicators of hydrogen bond strength.

MoleculeConformer IDO···H Distance (Å)O-H···O Angle (°)
Ethane-1,2-diol tGg'2.454103.1°
Propane-1,2-diol g'Gg'2.427104.3°
(2S,3S)-Butane-2,3-diol g-2.378105.8°
meso-Butane-2,3-diol g-2.410103.5°

Data sourced from ab initio studies using DFT methods.[1] Quantum mechanical analysis suggests that despite favorable geometries, vicinal diols like these do not satisfy all the topological criteria for forming a true intramolecular hydrogen bond.[1]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of alcohol conformers, from initial structure generation to final analysis.

DFT_Workflow cluster_input 1. Input Generation cluster_computation 2. Computational Protocol cluster_analysis 3. Data Analysis & Comparison mol_select Select Target Molecules (e.g., this compound, related dienols) conf_search Initial Conformational Search (Dihedral Angle Rotation) mol_select->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify True Minima (Check for imaginary frequencies) freq_calc->verify extract_data Extract Data: - Total Energies (E) - ZPVE - Geometric Parameters verify->extract_data calc_rel_e Calculate Relative Energies (ΔE = E_conformer - E_min) extract_data->calc_rel_e analyze_geom Analyze Geometries (H-bonding, bond lengths, angles) extract_data->analyze_geom compare Comparative Analysis of Dienols calc_rel_e->compare analyze_geom->compare

Workflow for a comparative DFT study of alcohol conformers.

This workflow provides a systematic approach to ensure that the conformational space of each molecule is thoroughly explored and that the resulting energetic and geometric data are reliable and comparable across the different molecules studied. By applying this methodology, researchers can gain valuable insights into the structure-property relationships of this compound and other important dienols.

References

A Comparative Guide to the Stereoselectivity of Reactions with Chiral 1,4-Pentadien-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,4-pentadien-3-ol and its derivatives are versatile building blocks in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The inherent chirality of these substrates, coupled with the diene functionality, provides a rich platform for investigating and controlling stereoselectivity in a variety of transformations. This guide provides a comparative assessment of the stereochemical outcomes in key reactions of chiral this compound derivatives, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

Diastereoselective Epoxidation of Chiral 2,4-Pentadien-1-ols

The epoxidation of dienes presents a challenge in controlling regio- and stereoselectivity. For chiral dienols, the existing stereocenter can influence the facial selectivity of the epoxidation of the double bonds. Below is a comparison of different protected 2,4-pentadien-1-ols, which serve as close analogs to this compound derivatives, in a catalytic monoepoxidation reaction.

Data Summary: Catalytic Monoepoxidation of 2,4-Pentadien-1-ol Derivatives[1]
EntrySubstrate (Protecting Group, R)Yield (%)Diastereomeric Ratio (dr)
1H (unprotected)402.3:1
2Bn (benzyl ether)8810:1
3Bz (benzoate ester)8510:1
4Piv (pivaloate ester)8210:1
5Boc (carbonate)8010:1
6TBS (silyl ether)8610:1

Observations:

  • The presence of a protecting group on the hydroxyl functionality is crucial for achieving high diastereoselectivity and yield. The unprotected dienol (Entry 1) shows significantly lower performance.

  • A variety of protecting groups, including ethers, esters, carbonates, and silyl ethers, provide excellent diastereoselectivity (10:1 dr) and high yields (80-88%). This suggests that the steric bulk of the protecting group is a key factor in directing the epoxidation.

Experimental Protocol: General Procedure for Catalytic Monoepoxidation[1]

To a solution of the 2,4-pentadien-1-ol derivative (1.0 equiv) in CH₂Cl₂ is added the chiral catalyst (typically a manganese-salen complex, 0.01 equiv). The mixture is stirred at room temperature, and 30% aqueous hydrogen peroxide (1.5-2.0 equiv) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding allylic epoxide.

epoxidation_workflow substrate Chiral 2,4-Pentadien-1-ol Derivative reaction Reaction in CH2Cl2 (Room Temperature) substrate->reaction catalyst Chiral Catalyst (e.g., Mn-salen) catalyst->reaction oxidant 30% H2O2 oxidant->reaction workup Aqueous Workup (Na2S2O3) reaction->workup purification Column Chromatography workup->purification product Allylic Epoxide (High dr) purification->product

Epoxidation Experimental Workflow.

Diastereoselective Hydroboration of Chiral Dienols

Nickel-catalyzed 1,4-hydroboration of chiral dienols provides a route to syn-propionate motifs with a stereodefined trisubstituted crotylboronic ester. The stereochemistry of the starting dienol directs the diastereochemical outcome of the hydroboration.

Data Summary: Ni-Catalyzed Hydroboration of Chiral Dienol Derivatives
EntrySubstrateLigandTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
11PCy₃0753.5:1
21P(o-tol)₃0705:1
31P(fur)₃0806:1
42 (R=Me)P(fur)₃08510:1
52 (R=Bn)P(fur)₃0829:1

Substrate 1 is a simple chiral dienol, while substrates 2 have additional substitution at the carbinol carbon.

Observations:

  • The choice of phosphine ligand influences the diastereoselectivity, with the more electron-rich P(fur)₃ providing the best result for the parent dienol.

  • Increasing the steric bulk at the carbinol center (Substrates 2) significantly enhances the diastereoselectivity of the hydroboration reaction.

Experimental Protocol: General Procedure for Ni-Catalyzed Hydroboration

In a nitrogen-filled glovebox, a solution of Ni(cod)₂ (2.5 mol%) and the phosphine ligand (2.5 mol%) in THF is prepared. To this solution, the chiral dienol (1.0 equiv) is added, followed by pinacolborane (1.1 equiv). The reaction mixture is stirred at the specified temperature for 3-12 hours. After the reaction is complete, the mixture is subjected to oxidative workup with 30% H₂O₂ and 3 M NaOH. The aqueous layer is extracted with ether, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

hydroboration_pathway dienol Chiral Dienol hydroboration 1,4-Hydroboration dienol->hydroboration reagents Ni(cod)2, Ligand Pinacolborane reagents->hydroboration intermediate Ni-H Intermediate (Stereodirecting) boronic_ester (Z)-Crotylboronic Ester intermediate->boronic_ester hydroboration->intermediate oxidation Oxidative Workup (H2O2, NaOH) boronic_ester->oxidation product syn-Propionate Diol (High dr) oxidation->product

Hydroboration Reaction Pathway.

Stereoselectivity in Diels-Alder Reactions

While specific data for Diels-Alder reactions of chiral this compound derivatives is scarce in the literature, the principles of stereoselectivity can be inferred from related systems. In a study involving a chiral (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, a high degree of diastereofacial selectivity was observed.

Data Summary: Diastereoselective Diels-Alder Reaction of a Chiral Diene[2]
DienophileDiastereomeric Ratio (dr)
p-Benzoquinone89:11
N-Phenylmaleimide>95:5

Observations:

  • The chiral auxiliary (a glucopyranoside) attached to the diene backbone effectively controls the facial selectivity of the cycloaddition.

  • The level of diastereoselectivity is dependent on the dienophile, with the more reactive N-phenylmaleimide giving a higher dr.

Conceptual Experimental Protocol: Diels-Alder Reaction

A solution of the chiral diene (1.0 equiv) and the dienophile (1.1-1.5 equiv) in a suitable solvent (e.g., benzene, toluene, or CH₂Cl₂) is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the diastereomeric products. For Lewis acid-catalyzed reactions, the Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂) is added to the dienophile at low temperature before the addition of the diene.

diels_alder_model cluster_endo Endo Transition State (Favored) cluster_exo Exo Transition State (Disfavored) endo_ts Secondary Orbital Overlap (Stabilizing) endo_product Endo Product endo_ts->endo_product exo_ts No Secondary Overlap exo_product Exo Product exo_ts->exo_product diene Chiral Diene diene->endo_ts Approaches from less hindered face diene->exo_ts dienophile Dienophile dienophile->endo_ts dienophile->exo_ts

Endo/Exo Selectivity in Diels-Alder Reactions.

Conclusion

The stereochemical outcome of reactions involving chiral this compound derivatives is highly dependent on the reaction type, the nature of the protecting group on the hydroxyl moiety, and the reagents and catalysts employed. For epoxidation and hydroboration, substrate control, where the existing stereocenter dictates the facial selectivity, is a powerful strategy, particularly when a bulky protecting group is installed. In Diels-Alder reactions, the use of chiral auxiliaries attached to the diene can enforce high diastereofacial selectivity. The data and protocols presented in this guide serve as a valuable resource for the design and execution of stereoselective syntheses utilizing this versatile class of chiral building blocks. Further exploration into a broader range of stereoselective transformations of these substrates is warranted to fully unlock their synthetic potential.

Navigating the Reactive Landscape: A Comparative Guide to the Cross-Reactivity of 1,4-Pentadien-3-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions of novel chemical entities is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,4-pentadien-3-ol (also known as divinylcarbinol), a versatile chemical building block, within complex reaction mixtures. By examining its intrinsic reactivity and comparing it with alternative structures, this document aims to equip researchers with the knowledge to anticipate and mitigate potential cross-reactivity, ensuring the specificity and safety of their molecular designs.

This compound's structure, featuring two vinyl groups flanking a secondary alcohol, presents multiple avenues for chemical interactions. Its cross-reactivity can be broadly categorized into reactions involving the diene system and those involving the allylic alcohol moiety. In complex environments, such as biological systems or intricate synthetic preparations, these reactive sites can lead to a variety of intended and unintended products.

Comparative Analysis of Reactivity

The cross-reactivity of this compound is best understood in comparison to other dienes and allylic alcohols. The presence of the hydroxyl group and the conformational flexibility of the diene system are key determinants of its reactivity profile.

CompoundStructural ClassKey Reactive FeaturesAnticipated Cross-Reactivity in Complex Mixtures
This compound Allylic Alcohol, Conjugated DieneNucleophilic hydroxyl group; two reactive vinyl groups capable of concerted and stepwise reactions. The hydroxyl group can act as an electron-donating group, influencing diene reactivity.High potential for Diels-Alder reactions, Michael additions (especially upon oxidation), and reactions with biological nucleophiles after metabolic activation.
Isoprene Conjugated DieneElectron-rich diene system due to the methyl group.Prone to electrophilic addition and polymerization. Can participate in Diels-Alder reactions, but with different regioselectivity compared to this compound.
Cyclopentadiene Cyclic Conjugated DieneHighly reactive diene locked in the s-cis conformation required for Diels-Alder reactions.Very high reactivity in Diels-Alder reactions, often dimerizing at room temperature. Its fixed conformation makes it a more reactive diene than acyclic counterparts.
Crotyl Alcohol Allylic AlcoholPrimary allylic alcohol with a single double bond.Susceptible to oxidation and substitution reactions at the alcohol and allylic position. Lacks the diene system for concerted cycloadditions.
Cinnamyl Alcohol Allylic AlcoholPrimary allylic alcohol with a phenyl substituent providing resonance stabilization.Similar reactivity to crotyl alcohol but with modified electronic properties due to the phenyl group. Can undergo oxidation and substitution.

Potential Cross-Reactivity Pathways and Signaling

The chemical structure of this compound allows for several potential cross-reactivity pathways in a complex mixture. These include cycloadditions, nucleophilic additions, and metabolic activation leading to covalent modification of macromolecules.

Diels-Alder Cycloaddition

As a conjugated diene, this compound can readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles present in a complex mixture. The reactivity of the diene is enhanced by its ability to adopt the requisite s-cis conformation.

Diels_Alder Diene This compound (s-cis conformation) TransitionState [4+2] Transition State Diene->TransitionState + Dienophile Dienophile (e.g., activated alkene) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Cycloaddition Michael_Addition Pentadienol This compound Pentadienone 1,4-Pentadien-3-one (Michael Acceptor) Pentadienol->Pentadienone Oxidation Adduct Michael Adduct (Covalent Adduct) Pentadienone->Adduct 1,4-Conjugate Addition Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Adduct + Metabolic_Activation Pentadienol This compound Epoxide Reactive Epoxide Metabolite Pentadienol->Epoxide Metabolic Oxidation (e.g., CYP450) Adduct Covalent Adduct Epoxide->Adduct Nucleophilic Attack Macromolecule Macromolecule (Protein, DNA) Macromolecule->Adduct + Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Stock Solution of This compound Incubation Incubate at 37°C (Time Course: 0, 1, 4, 24h) Test_Compound->Incubation Alternative_Compound Stock Solution of Alternative Compound Alternative_Compound->Incubation Mixture Complex Mixture (e.g., Cell Lysate, Plasma) Mixture->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Remove Precipitate Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Quantification Quantify Parent Compound Concentration LCMS->Quantification Comparison Compare Depletion Rates Quantification->Comparison

Safety Operating Guide

Proper Disposal of 1,4-Pentadien-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1,4-Pentadien-3-ol are critical for ensuring laboratory safety and environmental protection. This substance is a flammable liquid and is harmful if swallowed.[1][2] It is also known to cause skin and eye irritation, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1] Furthermore, it is very toxic to aquatic life.[1] Adherence to proper disposal protocols is therefore mandatory to mitigate these risks.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is a flammable liquid.[2][4]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in the disposal process.

  • Waste Container: Collect this compound waste in a designated, properly labeled, and leak-proof container.[5] The container must be compatible with the chemical; do not use containers that can react with or be degraded by it.[6] The original manufacturer's container is often a suitable choice for waste collection.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7][8]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be away from general lab traffic and incompatible materials. Specifically, keep it separate from oxidizing agents.[6]

  • Container Integrity: Ensure the waste container is kept tightly closed except when adding waste to prevent spills and the release of flammable vapors.[7][9] Place the primary container in a secondary containment tray to capture any potential leaks.[9]

Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer waste this compound into the designated hazardous waste container. Avoid overfilling the container; a good practice is to fill it to no more than 90% capacity to allow for vapor expansion.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should also be collected as hazardous waste.[9] These items should be placed in a separate, clearly labeled solid waste container.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected as hazardous waste.[7] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[9] Do not attempt to dispose of this compound down the drain or in regular trash.[10]

  • Licensed Disposal: The EH&S department will arrange for the transport of the waste to a licensed disposal facility. The primary method of disposal for this chemical is through high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal or reportable quantities, were found in the provided search results. Always refer to your local, state, and federal regulations, as well as your institution's specific guidelines, for any such quantitative requirements.

ParameterValueSource
Flash Point30.0 ± 0.0 °C[1]
Boiling Point115.5 ± 0.0 °C at 760 mmHg[1]

Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Labeled, Compatible Hazardous Waste Container B->C D Is the waste solid or liquid? C->D F Store in designated Satellite Accumulation Area (SAA) C->F D->C Liquid E Collect contaminated solids (gloves, wipes) in a separate, labeled bag/container D->E Solid E->F G Segregate from Incompatible Materials (e.g., Oxidizing Agents) F->G H Contact Environmental Health & Safety (EH&S) for Waste Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J Disposal via Chemical Incineration I->J

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Pentadien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 1,4-Pentadien-3-ol are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks associated with this flammable and hazardous chemical.

This compound is a flammable liquid and vapor that poses several health risks. It is harmful if swallowed or comes into contact with the skin, and can cause significant skin and eye irritation.[1][2][3] Due to its volatile nature, appropriate personal protective equipment (PPE) and handling procedures are paramount to prevent exposure and ensure safe laboratory operations.

Operational Plan: Safely Handling this compound

A systematic approach to handling this compound, from preparation to use and cleanup, is essential. The following step-by-step procedure outlines the necessary precautions.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors.[1]

  • Ignition Sources: Before beginning work, ensure the fume hood and surrounding area are free of all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1][2]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a Class B fire extinguisher (suitable for flammable liquids) are readily accessible.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Based on general guidance for flammable alcohols and volatile organic compounds, suitable materials include butyl rubber or neoprene.[4] Always inspect gloves for any signs of degradation or punctures before use.

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should also be worn to provide additional protection against splashes.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure all exposed skin is covered.

  • Respiratory Protection: If there is a risk of exposure exceeding safe levels, or if working outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[1]

3. Handling and Experimental Procedure:

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded.[2]

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.

  • Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Never use an open flame.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite. For larger spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical properties of this compound. It is important to note that specific Occupational Exposure Limits (OELs) have not been established for this compound.[1][2][5]

PropertyValue
Flash Point 30 °C / 86 °F
Boiling Point 115 °C / 239 °F @ 760 mmHg
Flammability Flammable Liquid and Vapor (Category 3)
Occupational Exposure Limits (OELs) Not Established

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Waste Container: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent), in a designated, properly labeled hazardous waste container.

  • Container Type: The container should be made of a compatible material and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable," and list "this compound" as the primary constituent.

2. Storage of Waste:

  • Location: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

3. Disposal Procedure:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations. Never dispose of this compound down the drain.

Safe Handling Workflow for this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Inspect Emergency Equipment (Shower, Eyewash, Extinguisher) prep_1->prep_2 prep_3 Remove Ignition Sources prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Ground Equipment prep_4->handle_1 Proceed to Handling handle_2 Dispense Chemical with Non-Sparking Tools handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 dispose_1 Segregate Waste in Labeled Container handle_3->dispose_1 Proceed to Disposal dispose_2 Store Waste in a Safe, Ventilated Area dispose_1->dispose_2 dispose_3 Arrange for Professional Disposal dispose_2->dispose_3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.